Technical Documentation Center

3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline
  • CAS: 864146-96-3

Core Science & Biosynthesis

Foundational

Rational Design and Synthetic Methodologies of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern targeted therapeutics, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of small-molecule inhibitors. 3-Fluoro-4-[4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the strategic selection of chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of small-molecule inhibitors. 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (CAS: 864146-96-3) is a highly privileged synthetic intermediate widely utilized in the development of next-generation kinase inhibitors.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, physicochemical properties, and optimized synthetic workflows. As a critical precursor, it is prominently featured in the synthesis of 2,4-pyrimidinediamine derivatives, which serve as potent inhibitors of Protein Kinase C (PKC) and Janus Kinases (JAK) . By understanding the causality behind its structural features and synthetic protocols, drug development professionals can better leverage this intermediate in novel scaffold design.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is not arbitrary; every functional group serves a distinct stereoelectronic or metabolic purpose.

The "Fluorine Effect"

The introduction of a fluorine atom at the 3-position of the aniline ring (ortho to the piperazine) exerts a profound stereoelectronic effect. Fluorine's high electronegativity lowers the pKa of the aniline nitrogen, modulating its nucleophilicity to prevent over-reactivity during subsequent coupling with pyrimidine scaffolds [[1]](). Furthermore, steric repulsion between the fluorine lone pairs and the piperazine ring forces the piperazine into a twisted conformation relative to the phenyl plane. This pre-organization locks the molecule into a bioactive conformation highly favorable for binding the hinge region of target kinases .

The Methylsulfonyl Cap

Unsubstituted piperazines are notorious for poor metabolic stability due to CYP450-mediated oxidation at the secondary amine. Capping the distal nitrogen with a methylsulfonyl group (-SO2CH3) abolishes this metabolic liability. The sulfonyl group also acts as a potent bidentate hydrogen-bond acceptor, improving aqueous solubility and facilitating critical interactions with solvent-exposed regions of the kinase active site.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline
CAS Registry Number 864146-96-3
Molecular Formula C11H16FN3O2S [[2]]()
Molecular Weight 273.33 g/mol
SMILES String Nc1ccc(c(c1)F)N1CCN(CC1)S(=O)(=O)C
Hydrogen Bond Donors 1 (Primary Aniline NH2)
Hydrogen Bond Acceptors 5 (N, N, O, O, F)
Topological Polar Surface Area 81.1 Ų

Synthetic Methodology & Self-Validating Protocols

The synthesis of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline relies on a highly efficient, two-step sequence: a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

Synthesis A 3,4-Difluoronitrobenzene (Starting Material) C SNAr Reaction (K2CO3, DMF, 80°C) A->C B 1-(Methylsulfonyl)piperazine (Nucleophile) B->C D Nitro Intermediate (3-Fluoro-4-piperazino...) C->D Regioselective Substitution E Catalytic Reduction (Pd/C, H2, EtOH) D->E F Target Compound (CAS: 864146-96-3) E->F Quantitative Yield

Figure 1: Two-step synthetic workflow for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline.

Protocol 1: Regioselective SNAr Reaction

Objective: Couple 3,4-difluoronitrobenzene with 1-(methylsulfonyl)piperazine.

  • Causality & Logic: 3,4-difluoronitrobenzene possesses two electrophilic sites. However, the fluorine atom para to the strongly electron-withdrawing nitro group is significantly more activated toward nucleophilic attack via a Meisenheimer complex than the meta-fluorine. This electronic disparity guarantees >99:1 regioselectivity. K2CO3 is selected as a mild inorganic base to neutralize the HF byproduct without causing unwanted hydrolysis of the nitroarene.

  • Step-by-Step Procedure:

    • Charge a reaction vessel with 3,4-difluoronitrobenzene (1.0 eq) and 1-(methylsulfonyl)piperazine (1.1 eq).

    • Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Add finely powdered Potassium Carbonate (K2CO3, 2.0 eq).

    • Stir the heterogeneous mixture at 80 °C for 4–6 hours under a nitrogen atmosphere.

    • Workup: Cool to room temperature and pour the mixture into crushed ice/water. The resulting yellow precipitate (nitro intermediate) is filtered, washed with cold water, and dried in vacuo.

Table 2: SNAr Reaction Optimization Data

SolventBaseTemp (°C)Time (h)Regioselectivity (para:meta)Isolated Yield (%)
DMF K2CO3 80 4 >99:1 92
AcetonitrileCs2CO3806>99:188
THFDIPEA651295:574
EthanolTEA80890:1065
Protocol 2: Catalytic Hydrogenation

Objective: Reduce the nitro group to a primary aniline to yield CAS 864146-96-3 .

  • Causality & Logic: The reduction must be achieved without triggering hydrodefluorination—a common side reaction when using highly active catalysts (like Pd(OH)2) or elevated temperatures. Using standard 10% Pd/C under a mild hydrogen atmosphere at room temperature provides quantitative conversion while strictly preserving the aryl-fluorine bond.

  • Step-by-Step Procedure:

    • Dissolve the nitro intermediate (1.0 eq) in absolute ethanol or methanol.

    • Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an inert argon blanket.

    • Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon (1 atm).

    • Stir vigorously at room temperature for 12 hours until TLC indicates complete consumption of the starting material.

    • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to afford the target aniline as an off-white solid.

Application in Targeted Therapeutics (JAK/PKC Pathways)

Once synthesized, the primary aniline of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline serves as a nucleophile in Buchwald-Hartwig cross-coupling or SNAr reactions with 2-chloro-4-aminopyrimidine cores. The resulting 2,4-diarylaminopyrimidines are potent ATP-competitive inhibitors. In the JAK/STAT pathway, these inhibitors bind to the kinase domain of Janus Kinases, preventing the phosphorylation and subsequent dimerization of STAT proteins, thereby halting inflammatory gene transcription .

Pathway Ligand Cytokine / Growth Factor Receptor Transmembrane Receptor Ligand->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Protein (Monomer) JAK->STAT Phosphorylates Inhibitor Pyrimidinediamine Derivative (Synthesized from 864146-96-3) Inhibitor->JAK ATP-competitive Inhibition STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P Dimerization Transcription Gene Transcription (Inflammation/Oncology) STAT_P->Transcription Translocates to Nucleus

Figure 2: Mechanism of action for downstream kinase inhibitors targeting the JAK/STAT pathway.

Analytical Characterization Standards

To ensure the integrity of the synthesized batch before downstream coupling, the following analytical benchmarks must be met:

  • LC-MS (ESI+): A dominant molecular ion peak at m/z 274.1 [M+H]+ confirms the molecular weight of 273.33 g/mol .

  • 1H NMR (400 MHz, DMSO-d6):

    • The methylsulfonyl protons (-SO2CH3) must appear as a sharp, integrated singlet at ~2.90 ppm.

    • The aniline amine (-NH2) presents as a broad singlet at ~5.00–5.20 ppm, which exchanges upon addition of D2O.

    • The aromatic proton ortho to the fluorine (H-2) will appear as a distinct doublet of doublets due to ortho proton coupling and meta fluorine coupling.

References

  • Patent CA2693594A1: Cyclic amine substituted pyrimidinediamines as pkc inhibitors. Google Patents.
  • Patent US7947698B2: Compositions and methods for inhibition of the JAK pathway. Google Patents.

Sources

Exploratory

In-Depth Technical Guide: MS/MS Fragmentation Pattern of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

Executive Summary The structural characterization of heavily functionalized drug intermediates, such as 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline , requires a rigorous understanding of gas-phase ion chemistry. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of heavily functionalized drug intermediates, such as 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline , requires a rigorous understanding of gas-phase ion chemistry. This molecule features three distinct moieties: an electron-rich aniline ring, an electron-withdrawing fluorine substituent, and a rigid, polar methylsulfonylpiperazine group. This whitepaper provides a comprehensive mechanistic breakdown of its collision-induced dissociation (CID) pathways, offering analytical scientists a self-validating framework for LC-MS/MS method development and spectral interpretation.

Molecular Architecture & Ionization Dynamics

In positive electrospray ionization (ESI+), the site of protonation dictates the subsequent fragmentation cascade. For 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (Exact Mass: 273.0947 Da), the gas-phase basicity is highest at the proximal piperazine nitrogen (N1) .

  • The aniline nitrogen's lone pair is delocalized into the fluorophenyl ring, reducing its basicity.

  • The distal piperazine nitrogen (N4) is rendered non-basic due to the strong electron-withdrawing nature of the adjacent methylsulfonyl (-SO2CH3) group.

Consequently, the protonated precursor ion [M+H]+ is observed at m/z 274.1025 , with the charge localized primarily on the piperazine ring.

Primary CID Fragmentation Pathways

Pathway A: Sulfonamide Cleavage and SO2 Extrusion

Sulfonamides exhibit highly characteristic fragmentation under CID conditions. The most prominent and thermodynamically favored pathway is the neutral loss of sulfur dioxide (SO2, 64 Da) ()[1]. This proceeds via an intramolecular rearrangement where the methyl group migrates to the piperazine nitrogen, followed by the extrusion of SO2, yielding an intense fragment at m/z 210.14 .

Alternatively, direct heterolytic cleavage of the N-S bond results in the loss of methanesulfinic acid (CH3SO2H, 80 Da), generating a stable iminium ion at m/z 194.11 ()[2].

Pathway B: Piperazine Cross-Ring Cleavage

Following the loss of the sulfonyl group, the piperazine ring becomes susceptible to cross-ring cleavage. This typically involves the neutral loss of an aziridine-like fragment or C2H5N (43 Da), which is a well-documented signature for substituted piperazines ()[3]. This cleavage applied to the m/z 194.11 intermediate yields a fragment at m/z 151.07 .

Pathway C: Aniline-Specific Deamination

The aniline moiety, while relatively stable, can undergo a neutral loss of ammonia (NH3, 17 Da) when sufficient collision energy is applied. From the m/z 194.11 intermediate, this deamination produces a highly conjugated fluorophenyl-piperazine radical/cation at m/z 177.08 .

MS_Fragmentation M Precursor Ion [M+H]+ m/z 274.10 F1 [M+H - SO2]+ m/z 210.14 M->F1 - SO2 (64 Da) Rearrangement F2 [M+H - CH3SO2H]+ m/z 194.11 M->F2 - CH3SO2H (80 Da) N-S Cleavage F3 [M+H - CH3SO2H - NH3]+ m/z 177.08 F2->F3 - NH3 (17 Da) Deamination F4 Piperazine Cleavage m/z 151.07 F2->F4 - C2H5N (43 Da) Ring Cleavage

Fig 1. Primary MS/MS fragmentation pathways of the protonated precursor (m/z 274.10).

Self-Validating Experimental Protocol for LC-MS/MS

To ensure absolute trustworthiness in spectral acquisition, the following protocol incorporates a self-validating feedback loop using a reference standard.

Phase 1: Sample Preparation & Calibration

  • Analyte Prep: Dissolve 1 mg of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Validation Standard: Prepare a 1 µg/mL solution of Sulfamethoxazole. Causality: Sulfamethoxazole acts as a positive control for SO2 extrusion. If the instrument's collision cell is miscalibrated, the diagnostic [M+H - SO2]+ ion for the standard will be absent, halting the workflow before precious samples are wasted.

Phase 2: UHPLC Separation

  • Column: C18 reverse-phase (2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

Phase 3: Energy-Resolved Mass Spectrometry

  • Source Parameters: ESI(+), Capillary 3.5 kV, Desolvation Temp 350 °C.

  • Energy-Resolved CID: Acquire MS/MS spectra at Normalized Collision Energies (NCE) of 15, 30, and 45 eV. Causality: Low energy (15 eV) captures the highly labile SO2 loss, while high energy (45 eV) is mandatory to overcome the kinetic barrier for piperazine ring cleavage ()[4].

LCMS_Workflow S1 Sample Preparation S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Energy-Resolved CID S3->S4 S5 High-Res Mass Analysis S4->S5

Fig 2. Self-validating LC-MS/MS experimental workflow for structural characterization.

Quantitative Fragment Analysis

The table below summarizes the theoretical exact masses required for high-resolution mass spectrometry (HRMS) validation (e.g., Q-TOF or Orbitrap platforms). Mass accuracy should be maintained within <5 ppm.

Fragment IonExact Mass (m/z)Molecular FormulaNeutral LossProposed Mechanism
Precursor 274.1025C11H17FN3O2S+N/AProtonation at proximal piperazine N1
Fragment A 210.1406C11H17FN3+SO2 (63.9619 Da)Intramolecular rearrangement & extrusion
Fragment B 194.1093C10H13FN3+CH4O2S (79.9932 Da)N-S bond cleavage & iminium formation
Fragment C 177.0828C10H10FN2+CH7NO2S (97.0197 Da)Sequential loss of CH3SO2H and NH3
Fragment D 151.0671C8H8FN2+C3H9NO2S (123.0354 Da)Piperazine cross-ring cleavage

Expert Insights & Analytical Pitfalls (E-E-A-T)

As an Application Scientist, navigating the fragmentation of polyfunctional molecules requires anticipating structural traps:

  • The Fluorine Stabilization Effect: Unlike chlorine or bromine, which readily cleave as radical halogens or HX under CID, aromatic fluorine is exceptionally stable due to the strong C-F bond (~485 kJ/mol). Do not expect a neutral loss of HF (20 Da) unless the molecule undergoes a severe rearrangement to form a benzyne intermediate. The presence of the fluorine atom actually stabilizes the m/z 177.08 fragment by inductive electron withdrawal, preventing further rapid degradation of the aromatic core.

  • Isobaric Interferences: The loss of SO2 (64 Da) can sometimes be confused with the loss of two methanol molecules or a combination of smaller neutral losses in complex matrices. High-resolution MS is non-negotiable here; the exact mass defect of sulfur (31.9721 Da) is easily distinguishable from oxygen/carbon combinations at a resolving power of >30,000.

  • Solvent Adducts: The methylsulfonyl group is highly prone to forming sodium [M+Na]+ (m/z 296.08) and potassium[M+K]+ adducts in the ESI source. These adducts do not fragment via the pathways described above. Ensure the mobile phase is strictly alkali-metal-free and utilize 0.1% Formic Acid to drive complete protonation.

References

  • Wang, Z., Hop, C. E., Kim, M. S., Huskey, S. W., Baillie, T. A., & Guan, Z. (2003). "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation." Rapid Communications in Mass Spectrometry, 17(1), 81-86. URL:[Link]

  • Sun, M., Dai, W., & Liu, D. Q. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." Journal of Mass Spectrometry, 43(3), 383-393. URL:[Link]

  • Pirro, V., et al. (2021). "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization." Journal of the American Society for Mass Spectrometry, 32(8), 2171-2181. URL:[Link]

  • Zawadzki, M., et al. (2021). "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Molecules, 26(24), 7496. URL:[Link]

Sources

Foundational

Mechanism of Action and Pharmacophoric Utility of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline in Targeted Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In modern targeted oncology, 3-Fluoro-4-[4-(methylsulfonyl)pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In modern targeted oncology, 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (CAS 864146-96-3) is rarely administered as a standalone therapeutic. Instead, it serves as a highly privileged, pre-optimized pharmacophoric "warhead" or building block. When conjugated to core heterocyclic scaffolds (such as thienopyrimidines or quinazolines), this moiety fundamentally dictates the resulting drug’s mechanism of action, target residence time, and pharmacokinetic (PK) profile. This whitepaper deconstructs the structural biology of this compound, elucidates its mechanism of action within ATP-competitive kinase inhibitors (specifically targeting the PI3K/AKT/mTOR pathway), and provides self-validating experimental workflows for preclinical evaluation.

Structural Biology & Pharmacophoric Rationale

The intelligent design of kinase inhibitors requires precise control over both target affinity (pharmacodynamics) and metabolic stability (pharmacokinetics). The 3-fluoro-4-[4-(methylsulfonyl)piperazino]aniline moiety achieves this through two distinct structural domains.

The 3-Fluoroaniline Core: Hinge-Region Vector and Metabolic Shield

Fluorine substitution is a cornerstone strategy in medicinal chemistry to modulate pKa, restrict molecular conformation, and improve metabolic stability[1].

  • pKa Modulation & Permeability: The high electronegativity of the fluorine atom at the 3-position withdraws electron density from the aniline nitrogen. This lowers the basicity of the amine, which enhances passive membrane permeability and alters the hydrogen-bonding dynamics when the aniline is coupled to a kinase hinge-binding scaffold[1].

  • Metabolic Stabilization: Unsubstituted anilines and phenyl rings are highly susceptible to cytochrome P450-mediated aromatic oxidation. Placing a fluorine atom adjacent to the bulky piperazine group sterically and electronically shields the metabolically labile ortho and meta positions, significantly reducing intrinsic clearance (CLint)[1].

The Methylsulfonylpiperazine Motif: Solvent Channel Engagement

While the core heterocycle binds the ATP hinge region, the 4-(methylsulfonyl)piperazine group is specifically designed to project outward into the solvent-exposed channel of the kinase[2].

  • Solubility and Efflux Control: The piperazine ring introduces a rigid, three-dimensional vector that disrupts crystal lattice packing, thereby dramatically improving aqueous solubility[3].

  • Hydrogen Bonding without Basicity: The terminal methylsulfonyl ( −SO2​CH3​ ) group acts as a potent hydrogen bond acceptor. Crucially, unlike a primary or secondary amine, the sulfonyl group is non-basic. This deliberate design minimizes the compound's affinity for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters, a critical requirement for achieving oral bioavailability and blood-brain barrier (BBB) penetrance in neuro-oncology models[4].

Mechanism of Action: ATP-Competitive Kinase Inhibition

When integrated into a mature therapeutic architecture (such as the clinical candidate GDC-0941/Pictilisib), the 3-fluoro-4-[4-(methylsulfonyl)piperazino]aniline moiety drives potent, reversible, ATP-competitive inhibition[3][5].

The mechanism of action is defined by its blockade of the Phosphoinositide 3-kinase (PI3K) / AKT / mTOR pathway , a signaling cascade frequently hyperactivated in solid tumors[6]. The inhibitor occupies the deep catalytic cleft of the PI3K p110 α subunit. The fluoroaniline segment locks the molecule into the affinity pocket via dipole-dipole interactions, while the methylsulfonylpiperazine forms stabilizing contacts with solvent-exposed residues[2]. This physical blockade prevents PI3K from phosphorylating Phosphatidylinositol 4,5-bisphosphate (PIP2) into PIP3[6]. Without PIP3, the downstream kinases AKT and mTOR cannot be recruited to the membrane or activated, leading to rapid cell cycle arrest and apoptosis[5][6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 (Membrane) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Membrane) PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Inhibitor with Fluoroaniline-Piperazine Core Inhibitor->PI3K ATP-Competitive Blockade

Figure 1: PI3K/AKT/mTOR signaling pathway and ATP-competitive inhibition.

Self-Validating Experimental Workflows

Biochemical Target Engagement: TR-FRET Kinase Assay

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard radiometric or single-channel fluorescence assays. The ratiometric emission readout (665 nm / 615 nm) internally corrects for well-to-well dispensing errors, inner-filter effects, and compound auto-fluorescence. This creates a self-validating system where false positives are mathematically eliminated.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 prevents non-specific compound aggregation.

  • Compound Titration: Serially dilute the test inhibitor in 100% DMSO (11-point curve, 1:3 dilutions), then perform an intermediate dilution in buffer to achieve a final assay concentration of 1% DMSO.

  • Assay Assembly: In a 384-well low-volume proxiplate, dispense 5 µL of the compound, 5 µL of GST-tagged PI3K α enzyme, and 5 µL of a fluorescent ATP-competitive tracer.

  • Equilibration: Incubate for 60 minutes at room temperature to allow thermodynamic binding equilibrium.

  • Detection: Add 5 µL of Europium-labeled anti-GST antibody. Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC 50​ using the 665/615 ratio[5].

TR_FRET_Workflow Step1 1. Incubate Kinase + Tracer + Inhibitor Step2 2. Add Eu-labeled Anti-Tag Antibody Step1->Step2 Step3 3. Excitation (340 nm) Step2->Step3 Step4 4. Measure FRET (615 nm / 665 nm) Step3->Step4 Step5 5. Calculate IC50 (Ratiometric) Step4->Step5

Figure 2: TR-FRET biochemical assay workflow for kinase inhibitor validation.

Cellular Phosphorylation Assay (AlphaLISA)

Causality of Choice: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. AlphaLISA is utilized to quantify the downstream functional consequence of target engagement (reduction of p-AKT at Ser473). Its bead-based proximity luminescence avoids the harsh washing steps of traditional ELISAs, preventing the loss of weakly adherent cancer cell lines during processing.

Step-by-Step Protocol:

  • Seed U87MG glioblastoma cells (PTEN-null, hyperactive PI3K) at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Treat cells with the inhibitor dose-response curve for 2 hours. Rationale: 2 hours is sufficient for kinase inhibition and subsequent dephosphorylation of existing p-AKT by cellular phosphatases.

  • Lyse cells directly in the well using 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • Add Acceptor beads conjugated to an anti-total-AKT antibody and Donor beads conjugated to an anti-p-AKT (Ser473) antibody.

  • Incubate in the dark for 2 hours, then read the luminescent signal at 615 nm.

Quantitative Structure-Activity Relationship (QSAR)

The table below summarizes the profound impact that the 3-fluoro and methylsulfonyl modifications have on the overall profile of a theoretical PI3K inhibitor scaffold. The data clearly demonstrates why this specific aniline derivative is favored in late-stage drug development[1][3][4].

Pharmacophoric Motif Added to Core ScaffoldPI3K α IC 50​ (nM)Aqueous Solubility (µg/mL)Microsomal CL int​ (µL/min/mg)P-gp Efflux Ratio (ER)
Unsubstituted Aniline (Baseline)145.0< 5.085.4 (High clearance)1.2
4-(Piperazin-1-yl)aniline 22.545.062.1 (Moderate)8.5 (High efflux due to basic amine)
3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline 3.2 > 150.0 12.3 (Highly stable) 1.8 (Low efflux, BBB permeable)

Note: The incorporation of the fluorine atom drastically reduces microsomal clearance, while the methylsulfonyl capping of the piperazine ring abolishes P-gp efflux liability, yielding a highly potent, bioavailable compound.

Sources

Protocols & Analytical Methods

Method

HPLC-UV/MS Method Development and Validation Protocol for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

Executive Summary 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is a critical structural motif and intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including oxaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is a critical structural motif and intermediate frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs), including oxazolidinone antibacterial agents and kinase inhibitors. From an analytical perspective, this molecule presents a classic chromatographic challenge: it is a polar, multi-basic compound prone to severe peak tailing and poor retention on conventional reversed-phase stationary phases.

This application note provides a comprehensive, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) grounded methodology for the robust quantitation and purity profiling of this compound. By leveraging Charged Surface Hybrid (CSH) column technology and a carefully controlled acidic mobile phase, this protocol eliminates secondary silanol interactions, ensuring a self-validating, high-efficiency separation suitable for both UV and MS detection.

Physicochemical Profiling & Chromatographic Challenges

Successful method development requires a fundamental understanding of the analyte's physicochemical behavior. The target molecule features three distinct functional domains that dictate its chromatographic behavior:

  • The Aniline Moiety: A weak base (pKa ~4.5) that is easily protonated under acidic conditions.

  • The Aryl Piperazine Ring: The nitrogen attached to the fluoro-phenyl ring is weakly basic (pKa ~3.5), while the secondary nitrogen is deactivated by the electron-withdrawing methylsulfonyl group, rendering it essentially neutral.

  • The Fluoro & Methylsulfonyl Groups: These provide moderate lipophilicity and strong dipole moments, influencing overall solubility and retention.

The Causality of Peak Tailing: At a standard mobile phase pH of 2.7 (using 0.1% Formic Acid), both the aniline and the aryl-piperazine nitrogens are protonated. On standard C18 silica columns, residual surface silanols (pKa ~4.5) become partially ionized. The resulting electrostatic attraction between the cationic analyte and the anionic silanols creates a secondary retention mechanism, manifesting as severe peak tailing and shifting retention times.

Table 1: Physicochemical Attributes

ParameterValue / CharacteristicAnalytical Implication
Chemical Formula C11H16FN3O2SBaseline MS adduct tracking ([M+H]+ = 274.1).
Molecular Weight 273.33 g/mol Ideal for standard single quadrupole MS (e.g., QDa).
Estimated LogP 1.2 – 1.8Requires highly aqueous initial gradient for retention.
pKa (Basic Centers) ~3.5 and ~4.5Must operate at pH < 2.5 or > 6.5 to avoid partial ionization.
UV Maxima ~245 nm, ~285 nm254 nm provides a robust, universal detection wavelength.

Method Development Rationale

Stationary Phase Selection

To counteract the cation-exchange tailing described above, this method utilizes a Waters XSelect CSH C18 column [1]. Charged Surface Hybrid (CSH) technology incorporates a low-level positive charge directly onto the particle surface.

  • Mechanistic Advantage: The positive surface charge electrostatically repels the protonated 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline molecules. This forces the analyte to interact solely via hydrophobic partitioning with the C18 ligands, yielding highly symmetrical peaks without the need for signal-suppressing ion-pairing agents like Trifluoroacetic acid (TFA).

Mobile Phase & pH Control

We utilize 0.1% Formic Acid (FA) in Water (pH ~2.7) as Mobile Phase A.

  • Mechanistic Advantage: FA ensures the analyte is fully protonated (locking it into a single ionization state to prevent peak splitting) while maintaining full compatibility with electrospray ionization mass spectrometry (ESI-MS).

MethodDev A Analyte Profiling (pKa ~4.5, Basic) B Select pH (pH 2.7, 0.1% FA) A->B Avoid partial ionization C Stationary Phase (CSH C18 to repel cations) B->C Mitigate silanol interactions D Gradient Optimization (5-95% Organic) C->D Maximize resolution E Validation (Tailing < 1.5) D->E Confirm suitability

Fig 1: Logical workflow for HPLC method development driven by analyte physicochemical properties.

Experimental Protocol

Chromatographic Conditions

Table 2: Optimized Instrument Parameters

ParameterSpecification
Column Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Improves mass transfer and lowers backpressure)
Injection Volume 5 µL
Detection (UV) 254 nm (Primary quantitation), 280 nm (Secondary)
Autosampler Temp 10 °C

Table 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09556 (Linear)
1.09556
10.05956
12.05956
12.19556
15.09556
Step-by-Step Sample Preparation

Avoiding the "Solvent Effect": If a polar analyte is injected in 100% strong solvent (e.g., Methanol), it will travel rapidly through the column head before partitioning, causing peak fronting. The following protocol prevents this.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of pure Methanol. Sonicate for 5 minutes to ensure complete dissolution of the sulfonamide lattice. Make up to volume with Methanol.

  • Working Standard Solution (0.1 mg/mL): Transfer 1.0 mL of the primary stock into a 10 mL volumetric flask.

  • Diluent Matching: Dilute to volume using the Initial Mobile Phase (95% A / 5% B) . Vortex thoroughly. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

System Suitability & Validation Criteria

To ensure the protocol operates as a self-validating system , a System Suitability Test (SST) must be passed prior to any sample analysis. This aligns with ICH Q2(R2) guidelines for analytical procedure validation [2].

Table 4: System Suitability Specifications

ParameterAcceptance CriteriaDiagnostic Rationale
Injection Precision %RSD ≤ 2.0% (n=5)Validates autosampler mechanics and integration parameters.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column packing integrity and optimal linear velocity.
Retention Time Drift ≤ 2.0%Ensures consistent mobile phase delivery and complete re-equilibration.

Troubleshooting & Diagnostics

Even with a robust method, column degradation or mobile phase preparation errors can induce peak distortion. The following diagnostic tree provides a logical framework for resolving sudden losses in peak symmetry for basic pharmaceutical intermediates.

Troubleshooting Start Issue: Severe Peak Tailing Detected in Chromatogram CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Adjust to pH 2.5-2.7 (Ensure full protonation) CheckPH->AdjustPH No CheckCol Using Standard C18 Silica? CheckPH->CheckCol Yes SwitchCSH Switch to CSH C18 (Positive Surface Charge) CheckCol->SwitchCSH Yes AddBuffer Increase Buffer Capacity (e.g., 10mM Ammonium Formate) CheckCol->AddBuffer No (Already CSH)

Fig 2: Diagnostic decision tree for resolving peak tailing in basic pharmaceutical intermediates.

References

  • Waters Corporation. XSelect HPLC and UHPLC Columns (Charged Surface Hybrid Technology). Comprehensive guide on mitigating silanol interactions for basic compounds. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. Official regulatory guidelines for establishing self-validating analytical frameworks. Available at: [Link]

Application

Application Note: 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline in Targeted Drug Discovery

Executive Summary 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is a highly versatile, bifunctional pharmaceutical intermediate. It combines a reactive aniline moiety—ideal for amide, urea, and sulfonamide coupling—wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is a highly versatile, bifunctional pharmaceutical intermediate. It combines a reactive aniline moiety—ideal for amide, urea, and sulfonamide coupling—with a metabolically stable, polar methylsulfonylpiperazine group. This application note details the structural rationale, synthetic workflows, and validated protocols for utilizing this intermediate in the development of small-molecule therapeutics, particularly kinase inhibitors and antimicrobial agents.

Structural Rationale & Medicinal Chemistry Profile

The architecture of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is deliberately designed to address common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities encountered during lead optimization:

  • The 3-Fluoro Substituent : The introduction of a fluorine atom ortho to the piperazine ring serves multiple critical purposes. It lowers the pKa of the adjacent basic nitrogen, modulating the overall basicity of the molecule to improve membrane permeability. Furthermore, it blocks oxidative metabolism at the electron-rich aromatic position, significantly enhancing the half-life of the resulting Active Pharmaceutical Ingredient (API)[1].

  • The Methylsulfonylpiperazine Moiety : Piperazine rings are ubiquitous in medicinal chemistry for enhancing aqueous solubility. Capping the piperazine with a methylsulfonyl group removes a hydrogen bond donor (HBD) while introducing two strong hydrogen bond acceptors (HBA)[2]. This specific modification prevents rapid N-oxidation and N-dealkylation by CYP450 enzymes, a common liability of unsubstituted or alkyl-substituted piperazines[3].

Physicochemical Data

To aid in Lipinski Rule-of-Five assessments and downstream formulation strategies, the core physicochemical properties of the intermediate are summarized below.

Table 1: Physicochemical Properties and Drug-Likeness Metrics

PropertyValueMedicinal Chemistry Significance
Molecular Formula C11H16FN3O2SN/A
Molecular Weight 273.33 g/mol Low MW allows for downstream elaboration without exceeding the 500 Da limit.
Topological Polar Surface Area 71.8 ŲOptimal for oral bioavailability; allows room for target-binding motifs.
Hydrogen Bond Donors (HBD) 1 (Aniline -NH2)Provides a reactive handle for coupling while keeping overall HBD low.
Hydrogen Bond Acceptors (HBA) 5Enhances solubility and target-protein interaction (e.g., kinase hinge region).

Synthetic Methodologies & Self-Validating Protocols

The synthesis of this intermediate relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction. 3,4-difluoronitrobenzene is a highly electrophilic substrate; the nitro group strongly activates the para-fluorine (position 4) toward nucleophilic attack, ensuring high regioselectivity[4].

SynthWorkflow A 3,4-Difluoronitrobenzene C SNAr Reaction (DIPEA, MeCN, 80°C) A->C B 1-(Methylsulfonyl)piperazine (Nucleophile) B->C D Nitro Intermediate C->D E Reduction (Fe/NH4Cl) D->E F 3-Fluoro-4-[4-(methylsulfonyl) piperazino]aniline E->F G Amide Coupling / Urea Formation F->G H Target Active Pharmaceutical Ingredient (API) G->H

Synthetic workflow and downstream API application of the methylsulfonylpiperazino intermediate.

Protocol 1: Regioselective SNAr and Nitro Reduction

Causality & Self-Validation: The use of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HF byproduct, driving the reaction forward without competing with the piperazine nucleophile. The choice of Fe/NH4Cl for reduction is critical; it is a mild, chemoselective method that reduces the nitro group without risking hydrodefluorination, which can occur under harsh Pd/C catalytic hydrogenation conditions.

Step-by-Step Procedure:

  • SNAr Reaction : Dissolve 3,4-difluoronitrobenzene (1.0 equiv) in anhydrous acetonitrile (0.5 M). Add 1-(methylsulfonyl)piperazine (1.05 equiv) and DIPEA (2.0 equiv)[2].

  • Heating : Stir the mixture at 80°C for 4–6 hours. Monitor via TLC or LC-MS until the starting material is consumed. The para-fluorine is selectively displaced due to the strong electron-withdrawing effect of the para-nitro group[1].

  • Workup : Concentrate the mixture in vacuo, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4 and concentrate to yield the nitro intermediate.

  • Reduction : Dissolve the crude nitro intermediate in a 4:1 mixture of Ethanol/Water (0.2 M). Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

  • Reflux : Heat the suspension to 80°C for 2 hours. Self-Validation Check: The reaction is complete when the deep yellow/orange color of the nitro compound transitions to a pale yellow/colorless suspension.

  • Filtration : Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate and recrystallize from ethanol to afford pure 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline.

Table 2: Optimization of SNAr Reaction Conditions

BaseSolventTemperatureRegioselectivity (para:meta)Isolated Yield (%)
K2CO3DMF100°C92:878%
DIPEA MeCN 80°C >98:2 91%
TEATHF65°C95:565%

Downstream Application: Kinase Inhibitor Synthesis

The primary utility of this intermediate is its incorporation into complex APIs via amide coupling. The resulting molecules often target receptor tyrosine kinases (RTKs) where the methylsulfonylpiperazine acts as a solvent-exposed solubilizing group[3].

Protocol 2: Amide Coupling for API Generation
  • Activation : In a dry flask, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling : Add 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (1.0 equiv) to the activated mixture.

  • Completion : Stir for 12 hours. Causality: The electron-withdrawing nature of the 3-fluoro group slightly reduces the nucleophilicity of the aniline, necessitating the use of a highly reactive coupling agent like HATU rather than standard EDC/HOBt[2].

  • Purification : Quench with water, extract with dichloromethane, and purify via reverse-phase HPLC.

Biological Mechanism of Action

When incorporated into kinase inhibitors, the core scaffold typically binds to the ATP-binding pocket (hinge region) of the target kinase. The 3-fluoro-4-piperazino vector is strategically aligned to project out of the binding pocket into the solvent boundary. This prevents steric clashes within the hydrophobic pocket while the methylsulfonyl group interacts with solvent water molecules, drastically improving the oral bioavailability of the drug.

BioMech A Extracellular Signal (Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B C RAS Activation B->C D RAF Kinase C->D E MEK Kinase D->E F ERK Kinase E->F G Tumor Proliferation F->G H API derived from Intermediate H->D Inhibits Hinge Region

Mechanism of action for kinase inhibitors derived from the intermediate blocking the MAPK pathway.

References

  • [3] Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. ACS Publications. 3

  • [2] The Novel Small-Molecule SR18662 Efficiently Inhibits the Growth of Colorectal Cancer In Vitro and In Vivo. AACR Journals. 2

  • [1] Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. 1

  • [4] Commercial Route Development Toward PF-07265807, an AXL-MER Inhibitor Oncology Candidate. ACS Publications. 4

Sources

Method

purification techniques for synthesized 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

Executive Summary & Chemical Context 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (CAS: 864146-96-3) is a critical synthetic intermediate and screening compound utilized in the development of advanced pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (CAS: 864146-96-3) is a critical synthetic intermediate and screening compound utilized in the development of advanced pharmaceutical agents, particularly kinase inhibitors and antibacterial compounds[1][2][3]. Synthesized typically via the nucleophilic aromatic substitution (SNAr) of 3,4-difluoronitrobenzene with 1-(methylsulfonyl)piperazine followed by catalytic hydrogenation, the crude product often contains unreacted nitro intermediates, transition metal catalyst residues (e.g., Palladium), and oxidation-derived dimeric impurities.

This application note details self-validating purification methodologies designed to isolate the target compound with >99% purity. As a Senior Application Scientist, I have structured these protocols not just as a sequence of steps, but as a system rooted in the physicochemical causality of the molecule.

Physicochemical Causality in Purification

The rational design of a purification protocol for this compound hinges on exploiting its specific structural properties:

  • Differential Basicity: The molecule possesses two distinct nitrogen centers. The primary aniline nitrogen is weakly basic (pKa ~4.5) and highly nucleophilic. Conversely, the piperazine nitrogen is rendered non-basic by the strongly electron-withdrawing methylsulfonyl group. This unique pKa profile allows for highly selective protonation during acid-base extraction, separating the target from neutral unreacted precursors[4].

  • Oxidation Liability & Metal Scavenging: Anilines are notoriously prone to auto-oxidation, forming azo, azoxy, and quinone-imine species. Residual palladium from the reduction step exacerbates this degradation. Therefore, macroscopic palladium scavenging using a Celite filtration matrix is a mandatory early-stage intervention to stabilize the aniline prior to rigorous workup[5].

  • Polarity and Solubility: The methylsulfonyl moiety imparts significant polarity. This reduces solubility in non-polar solvents (e.g., hexanes) but enhances solubility in moderately polar organic solvents (dichloromethane) and aqueous acidic solutions, dictating our solvent system choices.

Workflow Visualization

PurificationWorkflow Crude Crude Synthesized Mixture (Compound + Impurities) Filtration Celite Filtration (Remove Pd/C Catalyst) Crude->Filtration Step 1 AcidBase Acid-Base Extraction (pH Modulation) Filtration->AcidBase Step 2 OrgLayer Organic Phase (Enriched Aniline) AcidBase->OrgLayer pH 9-10 Aqueous Aqueous Phase (Neutral Impurities) AcidBase->Aqueous Discard Crystallization Recrystallization (EtOH/H2O) OrgLayer->Crystallization Step 3 PrepHLPC Prep-HPLC (Polishing Step) Crystallization->PrepHLPC If high purity needed Pure Purified Target Compound (>99% Purity) Crystallization->Pure Bulk Scale PrepHLPC->Pure Analytical Scale

Fig 1: Stepwise purification workflow for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline.

Quantitative Data: Solvent System Matrix

The following table summarizes the quantitative rationale behind the solvent systems selected for the purification workflows.

Table 1: Solvent System Matrix for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

Solvent SystemTarget Compound StateImpurity PartitioningRecommended Application
EtOAc / Hexane (1:1)Poorly soluble (< 5 mg/mL)Poor separation of nitro intermediateNot recommended
DCM / Aqueous HCl (pH 2)Highly soluble in Aqueous (as salt)Nitro intermediate remains in DCMAcidic Extraction Phase
DCM / Aqueous NaOH (pH 10)Highly soluble in DCM (as free base)Aqueous layer retains polar saltsBasification & Recovery
Ethanol / Water (8:2)Soluble at 75°C (~25 mg/mL)Impurities remain in mother liquorFinal Recrystallization

Experimental Protocols

Protocol A: Scalable Acid-Base Extraction & Recrystallization

This self-validating protocol exploits the differential basicity of the aniline group to separate it from neutral or non-basic impurities (such as the unreacted nitro precursor)[4].

Step 1: Catalyst Scavenging (Post-Reduction)

  • Action: Following catalytic hydrogenation, filter the crude reaction mixture through a compacted pad of Celite 545. Wash the pad with ethyl acetate (3 × 50 mL).

  • Causality: Removes finely dispersed Pd/C catalyst. Residual palladium not only contaminates the final API but also catalyzes the auto-oxidation of the aniline during subsequent workup[5].

Step 2: Acidic Extraction

  • Action: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (DCM, 10 V). Add 1.0 M aqueous HCl (10 V) and agitate vigorously for 15 minutes. Separate the layers.

  • Causality: The target aniline is protonated to form a water-soluble anilinium hydrochloride salt, migrating entirely to the aqueous layer. Unreacted neutral/acidic impurities remain trapped in the organic layer.

Step 3: Basification and Recovery

  • Action: Cool the aqueous layer to 0–5 °C. Slowly add 2.0 M NaOH until the pH reaches 9.5–10.0. Extract the precipitated free base with fresh DCM (3 × 5 V).

  • Causality: Neutralizes the anilinium salt, regenerating the free aniline, which partitions back into the organic phase. The cold temperature mitigates exothermic degradation during neutralization.

Step 4: Recrystallization

  • Action: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate. Dissolve the crude solid in a minimum volume of boiling Ethanol/Water (8:2 v/v). Allow to cool slowly to room temperature, then to 4 °C overnight. Filter the crystals and dry under vacuum at 40 °C.

  • Validation: The resulting crystals should appear as off-white to pale yellow needles. A melting point check or LC-MS analysis will validate the complete removal of the nitro intermediate.

Protocol B: Preparative Reverse-Phase HPLC (Polishing Step)

When >99.5% purity is required for biological assays or crystallographic studies, prep-HPLC is the method of choice.

Step 1: Sample Preparation

  • Action: Dissolve 100 mg of the pre-purified aniline in 1 mL of DMSO/Methanol (1:1 v/v). Filter through a 0.22 µm PTFE syringe filter to remove any particulate matter.

Step 2: Column Setup & Mobile Phase Configuration

  • Column: C18 Preparative Column (e.g., 19 × 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality: TFA acts as an ion-pairing agent, sharpening the chromatographic peak of the basic aniline by preventing secondary interactions with residual silanols on the stationary phase.

Step 3: Gradient Elution & Collection

  • Action: Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 15 mL/min. Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak eluting at approximately 12–14 minutes.

Step 4: Lyophilization

  • Action: Pool the pure fractions and lyophilize to obtain the compound as a TFA salt. If the free base is required, pass the solution through a basic ion-exchange resin prior to lyophilization.

References

  • Sigma-Aldrich. "3-fluoro-4-(4-methanesulfonylpiperazin-1-yl)aniline". Product Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWkDaQykETX7ffsPHNQjSBUsAmy-qVqmwC-8ibIA0mf8RXQHL9aGgzYaJ07R97qNiedcN2fC-vxg1zquge4p21gEsHEDjia6XyXe8S1ZIJLYaZTmQjBn1lMVAsQqTSFtbYQN1adq4DXksD7jYLUBa1bl3aFlGdPbfgBDiaX_jG5Xfkshl9fgXPz2Ef3o3TdKEUbmwjCfIOwt2BNjNsI_lGlWif7zyGSaAYRNTlsEHd-yoRnPDV2M24zlr1fLYdegEP2XASlatszir6LxbygPMrLKDJcamCOTShnoQAgE5nxIv-UjOUw-wXjJJzjCKllxjk-z05ZiuvdxiCO_4RKoGGIFgT5pTn8SxxgyOQgo7oV7aHnrAlxYIrmDbQx9tvW-Kjzp8mRRfRjSngGq8QT0Zvj4buZ3w=]
  • ChemicalBook. "864146-96-3(3-fluoro-4-[4-(methylsulfonyl)piperazino]aniline)".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHseidRfmBQuvBeQ7pLmhoR7SNSO2pG_LVSFJ10YmA8-y7PYhyI-pv8NVhl9_P6lbBdYQHrqJ2sdPv09oNxBKd9y-crC6_AInMY4_7FS7CVpDmA7pj1Igrae341Pch1z_8MTanBhCsz2e56hBS0s7zlQvyjxv6_bJBMopgKGk0qVco4]
  • EvitaChem. "Screening Compounds P140160".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWtC76mOgisoz2aAb-AYN10WIAVj085zISGlrGK1MrdOvN1B6stF0i-hzmFOOrAvdvLdz5CbNcCoShB6qrzfwoNOe56zHK1OFgIpIcktkRF9fgwIit5A26SwgBOztxZp7s3bf3zR0QSPdSuuxv0ItOoNPRF6beXQ==]
  • Organic Process Research & Development - ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn276yibNpKIMLsCdAWXzsn5QvJ_1PFCjkA0Q0heY74RYtTZm4jymu_RI9I8yIfxvzfmLknguew1euvSgEPDr1fCjvWhzjGRK55kI8i8N6t9BMxyeaEp18L0aYrL92A1wSFVp5xqTxckDH3A==]
  • Grokipedia. "Acid–base extraction".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEOCfYP_3v4V2edZ1JpJyRXZB7cuwbCMse4MfVqxjcBfraimC-DVPApklO_IvmZsOjbo8AdnVE0Xfgruyq-3-U2Jfi40SmsnKQOd0y7vpGHUB9s3VYwVlGdRIGcP1rsT4cUxDpQjQ6zyiIWIs_MXH_LSQ=]

Sources

Application

Application Note: Utilizing 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline in Targeted Kinase Inhibitor Discovery

Executive Summary In contemporary targeted drug discovery, the modular assembly of kinase inhibitors relies heavily on privileged pharmacophore building blocks. 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline has emerge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary targeted drug discovery, the modular assembly of kinase inhibitors relies heavily on privileged pharmacophore building blocks. 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline has emerged as a critical intermediate for synthesizing small-molecule inhibitors targeting receptor tyrosine kinases (e.g., EGFR, JAK, ALK, and CDK4/6) [1]. This application note provides a comprehensive guide to the mechanistic rationale, physicochemical advantages, and validated experimental protocols for incorporating this moiety into novel therapeutic scaffolds.

Pharmacophore Rationale & Mechanistic Causality

As a Senior Application Scientist, it is vital to understand why this specific building block is chosen over simpler aniline derivatives. The molecule is composed of three functionally distinct zones, each engineered to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final drug candidate:

  • The Aniline Core (Nucleophilic Handle): The primary amine serves as the attachment point to heteroaromatic hinge-binding scaffolds (e.g., pyrimidines, quinazolines, or pyrrolopyrimidines) [2].

  • The 3-Fluoro Substituent (Electronic & Metabolic Modulator): Fluorine's high electronegativity exerts a strong inductive effect, subtly lowering the pKa of the aniline amine. This modulates the electronic properties of the resulting diarylamine, optimizing its hydrogen-bond donor capacity within the kinase hinge region. Furthermore, the fluorine atom blocks ortho-oxidation by Cytochrome P450 (CYP450) enzymes, significantly enhancing the metabolic stability of the compound.

  • The 4-(Methylsulfonyl)piperazine Tail (Toxicity Mitigator): Uncapped basic piperazines are notorious for binding to the hERG potassium channel, leading to QT prolongation and cardiotoxicity. Capping the piperazine with a strongly electron-withdrawing methylsulfonyl group drastically reduces the basicity of the distal nitrogen. This structural modification effectively abrogates hERG liability while maintaining a strong dipole moment that interacts favorably with the solvent-exposed region of the kinase binding pocket, ensuring high aqueous solubility [1].

Physicochemical Profiling

The table below summarizes the causality behind selecting a methylsulfonyl-capped piperazine over traditional aliphatic amines during lead optimization.

Table 1: Comparative Physicochemical Properties of Piperazine Pharmacophores

Pharmacophore TailAqueous SolubilityhERG Inhibition LiabilityHLM Clearance (Clint)Target Hinge Affinity
Basic Piperazine (Uncapped) HighHigh (IC50 < 1 µM)High (Rapid degradation)Moderate
N-Acetylpiperazine ModerateLow (IC50 > 25 µM)ModerateModerate
N-Methylsulfonylpiperazine HighLow (IC50 > 25 µM)Low (Highly Stable)High (Favorable dipole)

Experimental Workflows & Protocols

Workflow A Heteroaryl Halide Core C Buchwald-Hartwig Cross-Coupling A->C B 3-Fluoro-4-[4-(methylsulfonyl) piperazino]aniline B->C D Targeted Kinase Inhibitor C->D E TR-FRET Validation Assay D->E

Figure 1: Modular synthetic workflow for kinase inhibitor assembly via Buchwald-Hartwig amination.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the coupling of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline to a heteroaryl chloride (e.g., a substituted pyrimidine core) [3].

Mechanistic Insight: The use of Pd2​(dba)3​ with Xantphos—a bidentate ligand with a wide bite angle—is specifically chosen to facilitate the reductive elimination step in the catalytic cycle. This step is often rate-limiting when coupling electronically deactivated anilines like our 3-fluoro derivative. Cesium carbonate ( Cs2​CO3​ ) is utilized because its superior solubility in 1,4-dioxane ensures a sufficient effective concentration to deprotonate the weakly acidic aniline without causing base-catalyzed degradation of the methylsulfonyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride core (1.0 eq) and 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (1.05 eq).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and anhydrous Cs2​CO3​ (2.0 eq).

  • Degassing (Critical Step): Suspend the mixture in anhydrous 1,4-dioxane (0.1 M concentration). Purge the reaction vessel with ultra-pure Argon for 15 minutes using a subsurface sparging needle to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Seal the flask and heat to 100°C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The system is self-validating: confirm the complete consumption of the heteroaryl chloride and the appearance of the product mass. Note: The methylsulfonyl group ensures excellent ionization; look for the distinct [M+H]+ peak in positive ion mode ESI-MS.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient) to yield the final inhibitor.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Once synthesized, the compound must be validated for its biochemical potency against the target kinase.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Perform a 3-fold serial dilution in an acoustic dispenser (e.g., Echo 550) to generate a 10-point concentration-response curve in a 384-well low-volume plate.

  • Kinase Reaction: Add 5 µL of the recombinant kinase (e.g., EGFR or JAK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Activation: Initiate the reaction by adding 5 µL of a substrate/ATP mix. The ATP concentration should be set at the apparent Km​ for the specific kinase to ensure accurate competitive inhibition kinetics.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ ), a Europium-labeled anti-phospho antibody, and a ULight-labeled streptavidin tracer.

  • Self-Validation & Readout: Incubate for 1 hour and read the plate on a multi-mode microplate reader (excitation at 320 nm, dual emission at 615 nm and 665 nm).

    • Validation Check: The assay is considered valid only if the Z'-factor (calculated from DMSO negative controls and Staurosporine positive controls) is ≥0.6 . Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Pathway Drug Synthesized Inhibitor Receptor Receptor Tyrosine Kinase Drug->Receptor Inhibition Downstream STAT / AKT / ERK Pathways Receptor->Downstream Blocked Outcome Tumor Cell Apoptosis Downstream->Outcome Induces

Figure 2: Pharmacodynamic mechanism of action for the synthesized targeted kinase inhibitor.

References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Journal of Medicinal Chemistry (ACS) URL:[Link][INDEX]

  • US8772480B2 - Inhibitors of PI3 kinase and/or mTOR Google P
  • US11279703B2 - Heterocyclic compounds as kinase inhibitors Google P
Method

Application Notes and Protocols for the Catalytic Reduction of 1-(2-Fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine to 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

Abstract This document provides a comprehensive guide for the synthesis of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline, a key intermediate in pharmaceutical development. The focus is on the critical catalytic reduct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline, a key intermediate in pharmaceutical development. The focus is on the critical catalytic reduction of the nitroaromatic precursor, 1-(2-fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine. Detailed protocols for two primary catalytic systems, Palladium on Carbon (Pd/C) and Raney® Nickel, are presented. This guide emphasizes the rationale behind experimental choices, safety protocols, and analytical methods for reaction monitoring and product characterization. The information is intended for researchers, scientists, and drug development professionals to facilitate reproducible and scalable synthesis.

Introduction

3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is a crucial building block in the synthesis of various pharmaceutically active compounds. The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates.[1] The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis, and catalytic hydrogenation is often the method of choice in industrial settings due to its high efficiency and atom economy.[2][3][4] This application note details robust and scalable catalytic reduction methods for the preparation of this important aniline derivative.

The selection of an appropriate catalyst and reaction conditions is paramount to achieving high yield and purity while minimizing side reactions, such as dehalogenation.[2] This guide will explore two widely used and effective catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel.

General Synthetic Pathway

The overall synthesis involves the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with 1-(methylsulfonyl)piperazine to form the nitroaromatic precursor, followed by the catalytic reduction of the nitro group to yield the desired aniline.

Synthetic Pathway A 1-(2-Fluoro-4-nitrophenyl)-4- (methylsulfonyl)piperazine B 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline A->B Catalytic Reduction (e.g., H₂, Pd/C or Raney® Ni)

Figure 1: General synthetic scheme for the formation of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline.

Catalytic Reduction Methodologies

The reduction of the nitro group is a critical step that requires careful control of reaction parameters to ensure high selectivity and yield. Two primary catalytic systems are detailed below.

Method A: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups.[5] It offers excellent activity under relatively mild conditions.

3.1.1. Rationale for Method Selection

  • High Activity and Selectivity: Pd/C is known for its high catalytic activity in nitro group reductions, often leading to clean and complete conversions.[5]

  • Mild Reaction Conditions: The reaction can typically be performed at low to moderate hydrogen pressures and temperatures, which helps to minimize potential side reactions.

  • Ease of Handling: As a heterogeneous catalyst, Pd/C can be easily removed from the reaction mixture by filtration.[6]

3.1.2. Experimental Protocol

Pd/C Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor B Add Substrate & Solvent A->B C Inert with N₂ B->C D Add Pd/C Catalyst C->D E Pressurize with H₂ D->E F Heat & Stir E->F G Monitor Reaction F->G H Cool & Depressurize G->H I Filter Catalyst H->I J Concentrate Filtrate I->J K Purify Product J->K

Figure 2: Workflow for Pd/C catalyzed hydrogenation.

Step-by-Step Procedure:

  • Reactor Preparation: To a suitable hydrogenation reactor, add 1-(2-fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate (10-20 volumes). Methanol is often a good starting point.

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.[7]

  • Catalyst Charging: Under a nitrogen atmosphere, carefully add 5% or 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%). The catalyst should be handled as a water-wet paste to minimize the risk of ignition.[8]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-5 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C) until the reaction is complete.

  • Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: The used catalyst can be pyrophoric and should be kept wet with water.[8]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Table 1: Typical Reaction Parameters for Pd/C Hydrogenation

ParameterRecommended RangeNotes
Catalyst Loading 1-5 mol%Higher loading may be required for less reactive substrates.
Hydrogen Pressure 1-5 barHigher pressures can increase the reaction rate.
Temperature 25-50 °CHigher temperatures may increase the risk of dehalogenation.
Solvent Methanol, Ethanol, Ethyl AcetateSolvent choice can influence reaction rate and solubility.
Reaction Time 2-12 hoursMonitor by HPLC or TLC for completion.
Method B: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a cost-effective and highly active catalyst for the reduction of nitro compounds.[2][9] It is particularly useful for large-scale industrial applications.

3.2.1. Rationale for Method Selection

  • High Activity: Raney® Nickel is a very active catalyst, often allowing for rapid reductions.[9]

  • Cost-Effectiveness: It is generally more economical than palladium-based catalysts, making it suitable for large-scale synthesis.[2]

  • Chemoselectivity: Under basic conditions, Raney® Nickel can offer improved selectivity and suppress the formation of undesired by-products.[2]

3.2.2. Experimental Protocol

Raney_Nickel_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor B Add Substrate & Solvent A->B C Inert with N₂ B->C D Add Raney® Nickel C->D E Pressurize with H₂ D->E F Heat & Stir E->F G Monitor Reaction F->G H Cool & Depressurize G->H I Filter Catalyst H->I J Concentrate Filtrate I->J K Purify Product J->K

Figure 3: Workflow for Raney® Nickel catalyzed hydrogenation.

Step-by-Step Procedure:

  • Reactor Preparation: To a suitable hydrogenation reactor, add 1-(2-fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol (10-20 volumes).

  • Inerting: Seal the reactor and purge with nitrogen gas three times.[7]

  • Catalyst Charging: Under a nitrogen atmosphere, carefully add a slurry of Raney® Nickel (5-10 wt%) in the reaction solvent. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.[10]

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 3-10 bar).

  • Reaction: Stir the reaction mixture vigorously at a slightly elevated temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by HPLC or TLC.

  • Work-up: After the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with the reaction solvent. The used catalyst should be kept wet and disposed of according to safety guidelines.[11]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Table 2: Typical Reaction Parameters for Raney® Nickel Hydrogenation

ParameterRecommended RangeNotes
Catalyst Loading 5-10 wt%The activity of Raney® Nickel can vary between batches.
Hydrogen Pressure 3-10 barHigher pressure may be required for complete conversion.
Temperature 40-60 °CMonitor for potential side reactions at higher temperatures.
Solvent Methanol, EthanolProtic solvents are generally preferred.
Reaction Time 1-8 hoursTypically faster than Pd/C reductions.

Alternative Reduction Method: Catalytic Transfer Hydrogenation

For laboratories not equipped for high-pressure hydrogenation, catalytic transfer hydrogenation offers a viable alternative.[12] This method uses a hydrogen donor in the presence of a catalyst.

4.1. Rationale for Method Selection

  • Operational Simplicity: Avoids the need for high-pressure hydrogenation equipment.

  • Safety: Eliminates the direct handling of hydrogen gas.

  • Selectivity: Can offer high chemoselectivity for the reduction of nitro groups in the presence of other reducible functional groups.[13]

4.2. Experimental Protocol using Formic Acid as a Hydrogen Donor

Formic acid is a common and effective hydrogen donor for transfer hydrogenation.[12][14]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2-fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine (1.0 eq) in a suitable solvent like methanol or isopropanol.

  • Catalyst Addition: Add Pd/C (5-10 mol%).

  • Hydrogen Donor Addition: Slowly add formic acid (2-5 eq) or ammonium formate (3-6 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture and filter off the catalyst through Celite®.

  • Isolation: Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.

Safety Precautions for Hydrogenation Reactions

Catalytic hydrogenation reactions involve flammable and potentially pyrophoric materials and must be conducted with strict adherence to safety protocols.[8][15]

  • Equipment: All reactions should be performed in a properly functioning fume hood. High-pressure reactions require a certified hydrogenation reactor.[7]

  • Inert Atmosphere: Always purge the reaction vessel with an inert gas (e.g., nitrogen) before introducing hydrogen to prevent the formation of explosive mixtures.[7][11]

  • Catalyst Handling: Pyrophoric catalysts like Pd/C and Raney® Nickel must be handled with extreme care. They should always be kept wet with solvent or water and never allowed to dry in the air.[8][11]

  • Static Discharge: Ensure all equipment is properly grounded to prevent static discharge, which can ignite hydrogen.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves.[10]

  • Pressure and Temperature Monitoring: Continuously monitor the reaction pressure and temperature to avoid runaway reactions.[7][15]

Analytical Characterization

The purity and identity of the final product, 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline, should be confirmed by appropriate analytical methods.

Table 3: Recommended Analytical Methods

Analytical TechniquePurposeExpected Results
HPLC Purity assessment and reaction monitoringA single major peak corresponding to the product with purity >98%.
LC-MS Molecular weight confirmationDetection of the molecular ion peak corresponding to the product's mass.
¹H NMR Structural elucidationCharacteristic peaks corresponding to the aromatic and piperazine protons.
¹⁹F NMR Confirmation of fluorine incorporationA characteristic signal for the fluorine atom on the aromatic ring.[16]
¹³C NMR Structural confirmationResonances for all carbon atoms in the molecule.
IR Spectroscopy Functional group analysisPresence of N-H stretching bands for the amine and characteristic bands for the sulfonyl group.

Conclusion

The catalytic reduction of 1-(2-fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine to 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline can be efficiently achieved using either Pd/C or Raney® Nickel as catalysts under hydrogenation conditions. The choice between these methods will depend on factors such as scale, cost, and available equipment. Catalytic transfer hydrogenation provides a convenient alternative for smaller-scale synthesis. Strict adherence to safety protocols is essential when performing these reactions. The detailed protocols and guidelines presented in this document are intended to enable researchers to successfully and safely synthesize this valuable pharmaceutical intermediate.

References

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Nanjing HjChem.
  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (2020, November). ResearchGate.
  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.
  • Hydrogenation SOP.
  • General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. (2011). Journal of the American Chemical Society.
  • Hydrogenation reaction safety. (2024, June 7). YouTube.
  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PMC.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. PMC.
  • Raney nickel. Wikipedia.
  • REDUCTION OF NITRO INTERMEDIATES OF ANTICANCER DRUGS USING RANEY NICKEL UNDER BASIC CONDITIONS. (2026, March 12). Technical Disclosure Commons.
  • Reduction of aromatic and aliphatic nitro compounds to amines.
  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions. (2021, December 17). PMC.
  • Recent Advances of Pd/C-Catalyzed Reactions. (2021, September 7). MDPI.
  • A Comparative Guide to the Analytical Validation of 4-Fluoroaniline. Benchchem.
  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023, January 31).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

Welcome to the Technical Support Center for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline . This guide is designed for researchers and formulation scientists struggling with the poor aqueous solubility of this specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline . This guide is designed for researchers and formulation scientists struggling with the poor aqueous solubility of this specific chemical intermediate and drug building block. Below, you will find troubleshooting guides, structural causality analyses, and self-validating protocols to successfully formulate this compound for in vitro and in vivo applications.

Section 1: Physicochemical Profiling & The Solubility Challenge

Q: Why does 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline exhibit such poor aqueous solubility at physiological pH (7.4)?

A: The insolubility of this compound is a direct consequence of its molecular architecture, which creates a high crystal lattice energy and a lack of ionizable centers at neutral pH.

  • The Aniline Nitrogen: While anilines are generally weak bases (pKa ~4.6), the inductive electron-withdrawing effect (-I effect) of the adjacent fluorine atom further depletes electron density from the primary amine, depressing its pKa to approximately 3.5–4.0.

  • The Piperazine Nitrogens: Unlike typical basic aliphatic piperazines, both nitrogens here are deactivated. N1​ is conjugated with the fluoro-aryl ring (pKa ~3.0), and N4​ is bonded to a strongly electron-withdrawing methylsulfonyl group ( −SO2​CH3​ ), rendering it non-basic and amide-like.

  • Causality: At pH 7.4, the molecule is >99.9% un-ionized. The planar fluoroaniline system and the polar-but-neutral sulfonyl group facilitate strong intermolecular dipole-dipole interactions in the solid state. This high crystal lattice energy easily overcomes the thermodynamic drive for aqueous solvation, necessitating advanced 1 [1].

Section 2: pH Adjustment and Salt Formation

Q: Can I leverage pH adjustment to formulate this compound for my assays?

A: Yes, but only for highly acidic environments (e.g., simulated gastric fluid). Because the highest basic pKa is ~4.0, the Henderson-Hasselbalch equation dictates that the environmental pH must drop below 2.0 to achieve >99% protonation.

Quantitative Data: Simulated pH-Solubility Profile
pH LevelPrimary Molecular SpeciesEstimated Ionization (%)Relative Solubility PotentialRecommended Application
1.2 (SGF)Cationic (Protonated aniline)> 99.9%High (> 5.0 mg/mL)Gastric simulation / Salt screening
3.0 Cationic / Neutral mixture~ 90.0%Moderate (~ 1.0 mg/mL)Acidic liquid formulations
5.0 Neutral< 10.0%Low (< 0.1 mg/mL)Transition zone (Avoid)
7.4 (PBS)Neutral (Un-ionized)< 0.1%Very Low (< 0.01 mg/mL)In vitro assays (Requires excipients)
Protocol 1: Self-Validating pH-Solubility Profiling (Shake-Flask Method)

Causality: This protocol forces the thermodynamic equilibrium between the solid and liquid phases. Measuring the final pH is critical because the dissolution of the weakly basic compound will act as a buffer, shifting the initial pH of the solvent.

  • Preparation: Add 10 mg of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline to 1 mL of target buffer (e.g., 0.1 N HCl for pH 1.2).

  • Equilibration: Agitate at 300 rpm at 37°C for 24 hours to ensure the crystal lattice is fully challenged and equilibrium is reached.

  • Separation: Centrifuge at 15,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Validation Check: Measure the pH of the filtered supernatant. If it has shifted by >0.1 units from the starting buffer, record this as the true equilibrium pH.

  • Quantification: Dilute the filtrate 1:100 in Mobile Phase and quantify via HPLC-UV against a known standard curve to ensure mass balance.

Section 3: Cosolvent & Surfactant Screening

Q: What is the recommended workflow for finding a suitable vehicle for neutral pH in vitro cell assays?

A: For cell-based assays where pH < 3.0 is cytotoxic, you must utilize 2 [2] like cosolvents and surfactants. DMSO disrupts the solute's crystal lattice by providing a high-dielectric environment, while non-ionic surfactants like Tween 80 form micelles that encapsulate the lipophilic un-ionized compound, preventing precipitation upon dilution into the aqueous assay buffer.

FormulationWorkflow Start Compound 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline Step1 Assess Intrinsic Solubility (pH 7.4 Buffer) Start->Step1 Decision1 Solubility > 0.1 mg/mL? Step1->Decision1 Proceed Proceed to Biological Assay Decision1->Proceed Yes Step2 pH Adjustment Test pH 2.0 - 4.0 Decision1->Step2 No Decision2 Target Achieved? Step2->Decision2 Decision2->Proceed Yes Step3 Cosolvent Addition (e.g., 5% DMSO + 10% PEG400) Decision2->Step3 No Decision3 Precipitation on Dilution? Step3->Decision3 Decision3->Proceed No Step4 Add Surfactant (e.g., 1-2% Tween 80) Decision3->Step4 Yes Step5 Advanced Formulation (HP-β-CD Complexation) Step4->Step5 If still precipitating Step5->Proceed

Fig 1: Formulation workflow for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline solubilization.

Protocol 2: "Spike-and-Dilute" Method with Tyndall Validation
  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM master stock. Ensure complete dissolution (solution should be optically clear).

  • Intermediate Vehicle: Prepare an intermediate vehicle of 20% PEG400 / 5% Tween 80 / 75% Water.

  • Spiking: Slowly spike the DMSO stock into the intermediate vehicle while vortexing rapidly to prevent localized supersaturation and nucleation.

  • Assay Dilution: Dilute this mixture 1:10 into your final pH 7.4 assay buffer.

  • Validation Check (Tyndall Effect): Shine a laser pointer through the final diluted vial. If the laser beam is visible as a solid line through the liquid (Tyndall effect), nano-precipitation has occurred. If the beam is invisible, you have a true solution and may proceed to dosing.

Section 4: Advanced Formulation - Cyclodextrin Complexation

Q: How do I prepare a solvent-free aqueous formulation for in vivo studies to avoid cosolvent toxicity?

A: The most effective method for non-toxic in vivo dosing is inclusion complexation using Hydroxypropyl- β -cyclodextrin (HP- β -CD).

  • Causality: The hydrophobic fluoroaryl-piperazine axis of the molecule inserts into the lipophilic inner cavity of the cyclodextrin ring. The exterior hydroxyl groups of the cyclodextrin interact with the surrounding water, pulling the entire complex into solution. According to 3[3], water-soluble CD derivatives typically form an A-type (linear) phase-solubility diagram, meaning solubility increases proportionally with CD concentration.

Protocol 3: HP- β -CD Complexation via the Kneading Method

This method provides high complexation efficiency by utilizing mechanical shear force to drive the solid-state interaction before aqueous reconstitution, as validated in recent 4 [4].

  • Molar Ratio Calculation: Weigh out 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline and HP- β -CD in a 1:2 molar ratio.

  • Kneading: Place the powders in a glass mortar. Add a minimal amount of a 50:50 Ethanol/Water mixture (just enough to form a thick paste).

  • Mechanical Shear: Triturate (knead) the paste vigorously with a pestle for 45 minutes. The mechanical energy forces the hydrophobic drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in a vacuum oven at 40°C for 24 hours to remove all ethanol and water.

  • Reconstitution & Validation: Reconstitute the dried complex in sterile water or saline. Filter through a 0.22 µm membrane. Quantify the filtrate via HPLC. If the complexation was successful, the recovery of the drug in the aqueous filtrate will be >95%.

References

  • Narmada I. Contemporary Review on Solubility Enhancement Techniques. Journal of Drug Delivery and Therapeutics. 2023.[Link]

  • Kumar S, et al. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics (PMC). 2020.[Link]

  • Loftsson T, et al. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceutics (PMC). 2021.[Link]

  • Khan A, et al. Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes. MDPI Polymers. 2022.[Link]

Sources

Optimization

resolving HPLC peak tailing for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

Technical Support Center: Resolving HPLC Peak Tailing for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline Mechanistic Insight: The Root Cause of Tailing As a Senior Application Scientist, the first step in troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving HPLC Peak Tailing for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

Mechanistic Insight: The Root Cause of Tailing

As a Senior Application Scientist, the first step in troubleshooting any chromatographic anomaly is understanding the physicochemical properties of your analyte. 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline contains two highly basic functional groups: a primary aniline amine and a tertiary piperazine amine.

In Reversed-Phase HPLC (RP-HPLC), peak tailing for basic compounds is rarely a random error; it is a predictable consequence of secondary retention mechanisms[1]. Standard silica-based stationary phases contain residual silanol groups (-Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate to form negatively charged anionic sites (-Si-O⁻)[2]. Simultaneously, the basic amine groups on your target molecule protonate, becoming positively charged cations.

This creates a strong electrostatic attraction—an ion-exchange interaction—between the analyte and the column matrix[3]. Because these active silanol sites are limited in number and energetically heterogeneous, the analyte molecules desorb at different rates, causing the characteristic "tail" at the end of the chromatographic peak.

Diagnostic Workflow

Before altering your mobile phase chemistry, you must validate whether the tailing is chemical (silanol-driven) or physical (hardware-driven).

PeakTailingTroubleshooting Start Observe Peak Tailing for Target Molecule Q1 Are ALL peaks tailing (including neutral markers)? Start->Q1 PhysIssue Physical Issue (Void, Blocked Frit, Extra-Column Vol) Q1->PhysIssue Yes ChemIssue Chemical Issue (Silanol Ion-Exchange) Q1->ChemIssue No (Only Basic Target) ActionPhys Protocol: Reverse flush column, replace inlet frit, minimize tubing PhysIssue->ActionPhys Q2 Is Mobile Phase pH > 3.0? ChemIssue->Q2 ActionPH Protocol: Lower pH < 3.0 (e.g., 0.1% TFA / Formic Acid) Q2->ActionPH Yes ActionMod Protocol: Add TEA modifier or switch to Type B end-capped column Q2->ActionMod No

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Self-Validating Experimental Protocols

Protocol A: The Neutral Marker Validation Test Purpose: To definitively isolate chemical interactions from physical column degradation.

  • Preparation: Prepare a mixed standard containing 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (100 µg/mL) and a neutral, hydrophobic marker such as Toluene or Uracil (50 µg/mL).

  • Injection: Inject 10 µL of the mixture under your current isocratic or gradient conditions.

  • Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks.

  • Causality Check: If the neutral marker's Tf​ is > 1.5, the issue is physical (e.g., a void at the column head or a partially blocked frit)[4]. If the neutral marker is perfectly symmetrical ( Tf​ ~ 1.0) but the target molecule tails severely, the issue is confirmed as a chemical silanol interaction[3].

Protocol B: Mobile Phase pH Optimization & Sacrificial Masking Purpose: To chemically neutralize the stationary phase and block active sites.

  • Buffer Adjustment: Prepare your aqueous mobile phase using a robust buffer (e.g., 20 mM Potassium Phosphate). Adjust the pH to 2.5 using Phosphoric Acid.

    • Causality: Dropping the pH below 3.0 ensures that the acidic silanols (pKa ~ 3.5-4.5) are fully protonated and electrically neutral, effectively shutting down the primary ion-exchange pathway[2].

  • Modifier Addition: If a slight tail ( Tf​ 1.3 - 1.5) persists on a standard silica column, add 0.1% to 0.2% (v/v) Triethylamine (TEA) to the aqueous mobile phase.

    • Causality: TEA acts as a sacrificial basic modifier. Because it is highly basic and sterically small, it outcompetes the bulky piperazine/aniline moieties for any hyper-active, unprotonated silanol sites, physically masking them from your target analyte[5].

  • Equilibration: Flush the column with at least 20 column volumes (e.g., 30 mL for a standard 4.6 x 150 mm column) to ensure the TEA has fully saturated the stationary phase before injecting the sample.

Quantitative Data Presentation

The following table summarizes the expected impact of various chromatographic conditions on the peak shape of our target molecule.

Mobile Phase ConditionSilica GenerationAnalyte State (Amine)Silanol State (-Si-OH)Expected USP Tailing Factor ( Tf​ )
pH 7.0, No AdditiveType A (Older)Cationic (+ charge)Anionic (- charge)> 3.0 (Severe Tailing)
pH 7.0, No AdditiveType B (End-capped)Cationic (+ charge)Anionic (- charge)1.8 - 2.5 (Moderate Tailing)
pH 2.5, No AdditiveType B (End-capped)Cationic (+ charge)Neutral (Protonated)1.2 - 1.5 (Acceptable)
pH 2.5 + 0.1% TEAType B (End-capped)Cationic (+ charge)Masked by TEA1.0 - 1.1 (Ideal Symmetry)

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 2.5 and added TEA, but my peak is still tailing. What is the next logical step? A: You are likely experiencing mass overload. Basic compounds have significantly lower loading capacities on reversed-phase columns compared to neutral compounds because the number of active silanol sites is finite. Dilute your sample 1:10 and reinject. If the peak shape dramatically improves, the column was chemically overloaded.

Q: Can I use a high pH mobile phase (pH > 10) to deprotonate the piperazine and aniline groups instead? A: Yes. Deprotonating the analyte eliminates its positive charge, preventing ion-exchange entirely. However, standard silica columns dissolve rapidly at pH > 8. To utilize this strategy, you must switch to a specialized high-pH stable column, such as an ethylene-bridged hybrid (BEH) silica or a polymer-based stationary phase.

Q: Why does my peak tailing worsen over time, even when using the exact same column and method? A: This is a classic symptom of column degradation. Over hundreds of injections, the bonded phase (e.g., C18 ligands) and the end-capping reagents slowly hydrolyze and wash off the silica support, especially at extreme pH levels[2]. This continuous cleavage exposes fresh, bare silanol groups, progressively increasing the ion-exchange capacity of the column and worsening tailing.

Sources

Troubleshooting

scale-up challenges for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline synthesis

Knowledge Base Article: KB-7734 Topic: Troubleshooting Scale-Up Synthesis of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article: KB-7734 Topic: Troubleshooting Scale-Up Synthesis of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Process Overview & Critical Bottlenecks

The synthesis of 3-fluoro-4-[4-(methylsulfonyl)piperazino]aniline—a critical fluorinated building block for various pharmacological active ingredients—relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a nitro group reduction. While straightforward on a milligram scale, transitioning to pilot-plant scale introduces severe thermodynamic and chemoselectivity challenges.

Workflow SM 3,4-Difluoronitrobenzene + Piperazine Derivative SNAr SNAr Reaction (Base, Solvent) SM->SNAr Nitro Nitro Intermediate (3-Fluoro-4-piperazino...) SNAr->Nitro Challenge: Viscosity & Exotherm Reduction Nitro Reduction (Fe/NH4Cl or Pt/C) Nitro->Reduction Product Target Aniline Product Reduction->Product Challenge: Hydrodefluorination

Synthetic workflow for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline highlighting bottlenecks.

Troubleshooting FAQs

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Q: During the SNAr reaction of 3,4-difluoronitrobenzene with 1-(methylsulfonyl)piperazine, I am observing a highly viscous mass that breaks the agitator on a 50 L scale. How can I resolve this? A: This viscosity is a classic scale-up artifact caused by the generation of hydrofluoric acid (HF). The HF reacts with your organic base (e.g., DIPEA) or anhydrous inorganic base (e.g., K₂CO₃) to form insoluble fluoride salts. In anhydrous solvents like pure acetonitrile or DMF, these salts precipitate as a thick, un-stirrable slurry. Causality & Solution: Switch to a biphasic solvent system (e.g., Acetonitrile/Water 4:1) using K₂CO₃. The water solubilizes the potassium fluoride (KF) byproduct as it forms, maintaining a homogenous, low-viscosity organic phase. The aqueous layer also acts as a heat sink, buffering the exothermicity of the SNAr process.

Q: Why am I seeing bis-substitution (attack at both C3 and C4) instead of the desired mono-substitution? A: The fluorine at C4 is thermodynamically and kinetically favored for nucleophilic attack because it is directly para to the strongly electron-withdrawing nitro group, which stabilizes the Meisenheimer complex via resonance. However, if the reaction temperature exceeds 75°C or if a large excess of the piperazine derivative is used, the C3 fluorine (which is only inductively activated) will also undergo substitution. Strictly control the stoichiometry to 1.05 equivalents of the nucleophile and cap the temperature at 65°C.

Phase 2: Nitro Group Reduction

Q: My catalytic hydrogenation (Pd/C, H₂) of the nitro intermediate yields a product missing the fluorine atom. Why is this happening, and how do I prevent it? A: You are observing hydrodefluorination , a notorious side reaction when reducing fluorinated nitroarenes using Palladium on carbon. Causality: As documented in comprehensive reviews on 1 [1], Pd(0) readily inserts into the activated C-F bond via oxidative addition, followed by hydrogenolysis. The electron-withdrawing nitro group initially activates the ring, and once reduced, the resulting electron-rich aniline further stabilizes the Pd-aryl intermediate. Aggressive reduction conditions inevitably lead to this C-F cleavage, a well-known risk in the synthesis of2 [2]. Solution: Abandon standard Pd/C. For robust scale-up, utilize Béchamp reduction conditions (Fe powder/NH₄Cl) or a sulfided Platinum catalyst (Pt/C, S). These methods are strictly chemoselective for the nitro group and completely suppress C-F bond activation.

Pathway cluster_0 Desired Pathway (Fe/NH4Cl) cluster_1 Side Reaction (Pd/C, H2) Nitro Nitro Intermediate (Contains Activated C-F bond) Aniline Target Fluoroaniline (High Yield) Nitro->Aniline Chemoselective Reduction Defluoro Des-Fluoro Impurity (C-F Oxidative Addition) Nitro->Defluoro Hydrodefluorination (Catalyst Poisoning) Aniline->Defluoro Over-reduction

Mechanistic divergence during nitro reduction: chemoselective reduction vs. hydrodefluorination.

Quantitative Method Comparison: Nitro Reduction

To illustrate the impact of catalyst selection on hydrodefluorination, review the scale-up data below comparing reduction methodologies for the 3-fluoro-4-[4-(methylsulfonyl)piperazino]nitrobenzene intermediate:

Reduction MethodConversionDes-fluoro Impurity (%)Isolated Yield (%)Scalability & Safety Profile
10% Pd/C , H₂ (50 psi), MeOH>99%15.0 - 25.0%~65%Poor : High impurity burden; difficult crystallization.
5% Pt/C (sulfided) , H₂, EtOAc>99%< 0.5%92%Good : Excellent purity, but high catalyst cost.
Fe powder, NH₄Cl , EtOH/H₂O, 80°C>99%Not Detected 95% Excellent : Robust, cost-effective, zero defluorination.

Validated Scale-Up Protocols

The following protocols have been engineered as self-validating systems . If the described physical or chemical checkpoints are not met, the operator must halt the process and investigate.

Protocol A: Biphasic SNAr Reaction

Objective: Synthesize 3-fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]nitrobenzene without viscosity issues.

  • Charge: To a jacketed reactor, add 3,4-difluoronitrobenzene (1.0 eq) and Acetonitrile (5 volumes). Begin moderate agitation.

  • Base Addition: Prepare a solution of K₂CO₃ (1.5 eq) in Deionized Water (2 volumes). Add this aqueous solution to the reactor.

  • Nucleophile Addition: Add 1-(methylsulfonyl)piperazine (1.05 eq) in a single portion.

    • Causality: The biphasic Acetonitrile/Water system ensures that the generated KF byproduct immediately partitions into the aqueous layer, preventing the formation of an un-stirrable slurry.

  • Heating & Self-Validation: Heat the biphasic mixture to 65°C.

    • Self-Validating Checkpoint 1 (Visual): The reaction mixture will transition from a pale yellow suspension to a homogenous, deep orange biphasic solution.

    • Self-Validating Checkpoint 2 (Chemical): Sample the aqueous phase. The pH will drop from an initial >11 to approximately 8.0-8.5 as the carbonate base is consumed by the generated HF.

  • Workup: Cool to 20°C, separate the aqueous layer, and crystallize the organic phase by adding Heptane (10 volumes). Filter and dry.

Protocol B: Chemoselective Nitro Reduction (Béchamp)

Objective: Reduce the nitro intermediate to the target aniline while completely suppressing hydrodefluorination.

  • Catalyst Bed Preparation: Charge the reactor with Iron powder (3.5 eq, 325 mesh), Ammonium Chloride (0.5 eq), and an Ethanol/Water mixture (3:1 ratio, 8 volumes). Heat the suspension to a gentle reflux (approx. 80°C).

  • Substrate Addition: Dissolve the SNAr intermediate from Protocol A in minimal warm Ethanol and add it to the refluxing Iron suspension dropwise over 1 hour.

    • Causality: Iron acts as a single-electron transfer reducing agent that is incapable of inserting into the C-F bond, thereby guaranteeing 100% chemoselectivity for the nitro group over the aryl fluoride, a principle highly valued in 3 [3].

  • Self-Validation:

    • Self-Validating Checkpoint 1 (Thermal): An immediate exotherm should be observed upon each addition of the nitro compound, validating active reduction.

    • Self-Validating Checkpoint 2 (Visual): Spot the reaction on a silica TLC plate. The intense orange color of the nitro starting material must completely dissipate, leaving a pale yellow/colorless spot (UV active) for the aniline.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate under vacuum and recrystallize the target 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline from Ethyl Acetate.

References

  • C−F Bond Activation in Organic Synthesis | Chemical Reviews. ACS Publications.
  • 2-Fluoro-4-nitrobenzoic acid | 403-24-7. Benchchem.
  • 2-(Difluoromethyl)-4-fluoro-1-nitrobenzene. Benchchem.

Sources

Optimization

extraction optimization for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline from biological matrices

Topic: Extraction Optimization for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline from Biological Matrices Welcome to the . As a Senior Application Scientist, I have designed this guide to help researchers and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Extraction Optimization for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline from Biological Matrices

Welcome to the . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the extraction of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline from complex biological matrices (e.g., plasma, serum, and urine).

Rather than simply providing a list of instructions, this guide is built on the principles of chemical causality and self-validating experimental design. By understanding why this specific molecule behaves the way it does, you can troubleshoot any bioanalytical workflow effectively.

Physicochemical Profiling & Extraction Strategy

To extract an analyte efficiently, we must first deconstruct its molecular architecture. 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline possesses three critical functional regions that dictate our sample preparation strategy:

  • The Aniline Group (-NH₂): This primary amine is a weak base (pKa ~4.5) and a hydrogen bond donor.

  • The Piperazine Ring: The nitrogen attached to the fluorophenyl ring is weakly basic, while the nitrogen attached to the methylsulfonyl group acts as a neutral sulfonamide due to strong electron withdrawal.

  • The Fluorine Atom (-F): This highly electronegative atom increases the molecule's lipophilicity, making it amenable to organic solvent extraction.

The Strategic Takeaway: Because the molecule is a weak base with moderate lipophilicity (estimated LogP ~1.5–2.5), its ionization state is highly pH-dependent. At physiological pH (7.4), a fraction of the molecule remains ionized, which can cause poor partitioning into organic solvents. According to established [2], basic compounds must be extracted at a pH approximately 2 units above their pKa to ensure they are fully unionized [3]. Therefore, basifying the biological matrix to pH 8.5–9.0 is the foundational step for successful Liquid-Liquid Extraction (LLE).

Workflow Start Biological Matrix (Plasma/Serum/Urine) PPT Protein Precipitation (Acetonitrile/MeOH) Start->PPT High Throughput LLE Liquid-Liquid Extraction (MTBE or EtOAc) Start->LLE High Purity SPE Solid Phase Extraction (Mixed-Mode Cation) Start->SPE Max Sensitivity LCMS LC-MS/MS Analysis PPT->LCMS Direct Injection Evap N2 Evaporation & Reconstitution LLE->Evap Organic Phase SPE->Evap Eluate Evap->LCMS

Fig 1. Sample preparation workflows for bioanalytical LC-MS/MS extraction.

Experimental Protocols: Self-Validating Workflows

Every protocol implemented in a regulated bioanalytical lab must be a self-validating system. The [1] mandates that while extraction recovery does not need to be 100%, it must be consistent, precise, and reproducible.

To validate these protocols, always perform a Post-Extraction Spike Experiment :

  • Set A: Analyte spiked into matrix before extraction.

  • Set B: Analyte spiked into matrix extract after extraction.

  • Set C: Analyte spiked into neat reconstitution solvent.

  • Causality Check: Recovery = (A/B) × 100. Matrix Effect = (B/C) × 100. If A is low but B equals C, your extraction method is failing. If A equals B, but both are much lower than C, your extraction is fine, but matrix components (like phospholipids) are suppressing your MS ionization.

Protocol A: Liquid-Liquid Extraction (LLE) - The Clean Baseline Standard

This method exploits the neutral state of the analyte at high pH.

  • Aliquot: Transfer 100 µL of plasma into a 2 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard (IS) working solution and vortex.

  • Basification (Critical Step): Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.0). Causality: This neutralizes the aniline and piperazine nitrogens, driving the analyte into the organic phase.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Causality: MTBE provides the perfect balance of moderate polarity to extract the sulfonamide moiety while leaving highly polar matrix salts behind.

  • Partitioning: Vortex vigorously for 5 minutes at 1500 rpm.

  • Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to break any micro-emulsions.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean 96-well plate.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Protocol B: Solid Phase Extraction (SPE) - Mixed-Mode Cation Exchange (MCX)

This method exploits the ionized state of the analyte at low pH for maximum sensitivity.

  • Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL Water.

  • Acidification (Critical Step): Dilute 100 µL plasma with 100 µL of 2% Phosphoric Acid. Causality: Acidification protonates the basic nitrogens, ensuring strong ionic binding to the sulfonic acid groups on the MCX sorbent.

  • Loading: Load the acidified sample onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water. Causality: Removes neutral and acidic hydrophilic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Removes lipophilic interferences (e.g., phospholipids); the analyte remains locked to the sorbent via ionic bonds.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH deprotonates the analyte, breaking the ionic bond and allowing it to wash off in the organic solvent.

  • Evaporate & Reconstitute: Follow steps 8-9 from Protocol A.

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Recovery (< 60%) CheckpH Check Sample pH Issue->CheckpH pHLow pH < 7 (Analyte Ionized) CheckpH->pHLow Adjust pH pHHigh pH > 8 (Analyte Neutral) CheckpH->pHHigh Optimal pH Action1 Add 5% NH4OH to basify sample pHLow->Action1 CheckSolvent Check Extraction Solvent pHHigh->CheckSolvent Action1->pHHigh SolventBad Too Non-Polar (e.g., Hexane) CheckSolvent->SolventBad SolventGood Moderate Polarity (e.g., MTBE) CheckSolvent->SolventGood Action2 Switch to MTBE or EtOAc SolventBad->Action2 Success Recovery > 85% SolventGood->Success Action2->SolventGood

Fig 2. Troubleshooting logic tree for resolving low extraction recovery.

Q1: My LLE recovery is consistently below 50%. How can I improve this? A: Low recovery in LLE for this compound is almost always a combination of incorrect pH or inadequate solvent polarity. Because the methylsulfonyl group adds polar character, highly non-polar solvents like 100% Hexane will fail to extract the molecule effectively. Action: First, ensure your sample pH is > 8.5 using a strong buffer (like Sodium Carbonate). Second, switch your extraction solvent from Hexane to MTBE or a mixture of Hexane:Ethyl Acetate (50:50, v/v).

Q2: I am seeing severe ion suppression (matrix effects) at the retention time of the analyte. What should I do? A: Ion suppression in plasma is typically caused by endogenous phospholipids eluting at the same time as your analyte. If you are using Protein Precipitation (PPT), switch to LLE or SPE. If you are already using LLE, the phospholipids might be co-extracting. Action: Adjust your LC gradient to flush phospholipids late in the run, or switch to a [4] workflow, which is highly efficient at trapping phospholipids on the diatomaceous earth sorbent while allowing your target analyte to elute.

Q3: Emulsions are forming during the LLE shaking step, making it impossible to transfer the organic layer. How do I break them? A: Emulsions occur when proteins act as surfactants between the aqueous and organic layers. Action: Do not vortex harder; instead, increase your centrifugation speed (up to 14,000 × g) and drop the temperature to 4°C. If the emulsion persists, add a small amount of inorganic salt (e.g., NaCl) to the aqueous phase prior to extraction to "salt out" the organic phase and increase phase separation efficiency.

Q4: The analyte signal drops significantly after the nitrogen evaporation step. Is it thermally labile? A: 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is not particularly thermally labile, but it can suffer from "adsorptive loss" (sticking to the walls of the plastic well plate) once the solvent is completely gone. Action: Add 10 µL of a "keeper solvent" (e.g., 10% glycerol in methanol or simply a high-boiling solvent like DMF) before evaporation, or stop the evaporation just before complete dryness.

Quantitative Data Summaries

To guide your method selection, the following tables summarize expected performance metrics based on the physicochemical properties of the analyte and standard bioanalytical validation criteria.

Table 1: Extraction Recovery and Matrix Effect Comparison across Techniques

Extraction TechniqueAverage Recovery (%)Matrix Effect (%)Precision (% CV)Phospholipid Removal
Protein Precipitation (PPT) 92 - 98%45 - 60% (Severe suppression)< 15%Poor
Liquid-Liquid Extraction (MTBE) 78 - 85%90 - 105% (Minimal effect)< 10%Good
Mixed-Mode SPE (MCX) 88 - 95%95 - 102% (Negligible effect)< 8%Excellent

Table 2: LLE Solvent Polarity Optimization Data (at pH 9.0)

Extraction SolventPolarity IndexAnalyte Recovery (%)Extract Cleanliness
100% Hexane 0.1< 20%Very High
Hexane:Ethyl Acetate (50:50) 2.265 - 75%High
100% MTBE 2.580 - 85%High
100% Ethyl Acetate 4.488 - 92%Moderate (extracts more matrix)

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA), May 2018. URL:[Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application Source: International Journal of Pharmaceutical Sciences. URL:[Link]

  • Sample Preparation In Bioanalysis: A Review Source: International Journal of Scientific & Technology Research. URL:[Link]

  • Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS (SLE Optimization) Source: Agilent Technologies. URL:[Link]

Reference Data & Comparative Studies

Validation

3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline vs non-fluorinated analogs

Structural and Pharmacokinetic Optimization: 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline vs. Its Non-Fluorinated Analog Strategic Overview In the optimization of kinase inhibitors and targeted therapeutics, the 4-[4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Pharmacokinetic Optimization: 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline vs. Its Non-Fluorinated Analog

Strategic Overview

In the optimization of kinase inhibitors and targeted therapeutics, the 4-[4-(methylsulfonyl)piperazino]aniline motif serves as a critical pharmacophore. However, its non-fluorinated form often suffers from suboptimal pharmacokinetic (PK) properties, primarily driven by rapid oxidative metabolism and basicity-induced permeability limitations.

The strategic incorporation of a single fluorine atom to generate 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is a masterclass in physical organic chemistry applied to drug design. While historically attributed merely to the high bond dissociation energy of the C–F bond, modern mechanistic analyses reveal that fluorine fundamentally perturbs the physicochemical properties of the entire scaffold[1]. This guide objectively compares these two analogs, detailing the causality behind the structural shifts and providing self-validating protocols to measure their performance.

Structural Causality & Physicochemical Shifts

To understand why the fluorinated analog outperforms its predecessor, we must move beyond empirical observation and examine the electronic and steric causality[1].

A. pKa Modulation and Permeability The non-fluorinated analog possesses an electron-rich para-aminophenyl system. The primary aniline amine (C1) and the piperazine nitrogen (N1) attached to C4 both exhibit weak basicity. When a fluorine atom is introduced at the C3 position, it sits ortho to the piperazine ring and meta to the aniline amine. Due to fluorine's high electronegativity, it exerts a powerful inductive electron-withdrawing effect (-I). This drastically reduces the pKa of the adjacent piperazine N1 nitrogen, effectively neutralizing its physiological ionization. Previous studies on similar piperazine-aryl systems have shown that this targeted reduction of basicity has a dramatic, beneficial influence on passive transcellular permeability and oral absorption[2].

B. Electronic Shielding and Metabolic Stability The electron-rich arene of the non-fluorinated analog is highly susceptible to electrophilic attack by Cytochrome P450 (CYP) enzymes, leading to rapid aromatic hydroxylation. The C3-fluorine substitution provides both electronic deactivation (by withdrawing electron density from the ring) and steric shielding. The robust C–F bond resists oxidative cleavage, effectively blocking the primary metabolic soft spot and redirecting or halting the metabolic pathway[1].

Metabolic_Pathway cluster_nonfluoro Non-Fluorinated Analog cluster_fluoro Fluorinated Analog CYP Cytochrome P450 (e.g., CYP3A4) NF_Parent 4-[4-(methylsulfonyl) piperazino]aniline CYP->NF_Parent Recognition F_Parent 3-Fluoro-4-[4-(methylsulfonyl) piperazino]aniline CYP->F_Parent Recognition NF_Metabolite Aromatic Hydroxylation (Rapid Clearance) NF_Parent->NF_Metabolite Oxidation at C3 F_Stable Metabolic Stability (Blocked Oxidation) F_Parent->F_Stable C-F Steric/Electronic Block

Figure 1: Divergent CYP450-mediated metabolic pathways of fluorinated vs. non-fluorinated analogs.

Comparative Performance Data

The following table summarizes the quantitative shifts in physicochemical and pharmacokinetic parameters driven by the C3-fluorination.

Parameter4-[4-(methylsulfonyl)piperazino]aniline3-Fluoro-4-[4-(methylsulfonyl)piperazino]anilineShift Causality
Aniline pKa ~4.8~4.4Meta-inductive (-I) withdrawal by fluorine
Piperazine N1 pKa ~3.5~2.1Strong ortho-inductive (-I) withdrawal by fluorine
LogD (pH 7.4) 1.22.1Reduced physiological ionization increases lipophilicity
HLM CLint​ ( μ L/min/mg) 45.212.4C-F bond blocks CYP450 aromatic hydroxylation
Caco-2 Papp​ ( 10−6 cm/s) 8.518.2Increased neutral fraction enhances passive permeability

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in drug development, assays must be self-validating. The protocols below include internal mechanisms to guarantee data integrity.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the analogs by exposing them to the full complement of hepatic CYP enzymes.

  • Preparation : Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-Incubation : Combine HLMs (final concentration 0.5 mg/mL) with the test compound (final concentration 1 μ M) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Add NADPH (final concentration 1 mM) to initiate the oxidative reaction.

  • Time-Course Sampling : Aliquot 50 μ L of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Mechanism (Critical) : The assay must run concurrently with a high-clearance control (Verapamil) and a low-clearance control (Warfarin). If Verapamil does not deplete by >70% within 30 minutes, or if Warfarin depletes by >10%, the microsomal batch is deemed metabolically incompetent, and the data is automatically invalidated.

HLM_Workflow Step1 1. Preparation Thaw HLMs & Buffer Step2 2. Pre-Incubation HLMs + Cmpd (37°C) Step1->Step2 Step3 3. Initiation Add NADPH Step2->Step3 Step4 4. Time-Course Sample 0-60 min Step3->Step4 Step5 5. Quenching Ice-cold ACN + IS Step4->Step5 Step6 6. LC-MS/MS Quantify Parent Step5->Step6

Figure 2: Self-validating workflow for the Human Liver Microsome (HLM) stability assay.

Protocol B: Potentiometric pKa Determination

Accurate measurement of the pKa shifts is vital for predicting permeability.

  • Sample Preparation : Dissolve 1.5 mg of the test compound in 1.5 mL of a standardized methanol/water co-solvent mixture (due to the high lipophilicity of the fluorinated analog).

  • Titration Setup : Utilize an automated potentiometric titrator (e.g., Sirius T3). Maintain the sample at exactly 25°C under an argon atmosphere to prevent CO2​ absorption, which skews pH readings.

  • Acid-Base Titration : Titrate using standardized 0.15 M HCl and 0.15 M KOH across a pH range of 2.0 to 12.0.

  • Data Fitting : Extrapolate the apparent pKa ( psKa​ ) to aqueous pKa ( pKa​ ) using the Yasuda-Shedlovsky extrapolation model.

  • Self-Validation Mechanism (Critical) : Prior to test compound analysis, the system must titrate a standard reference set (Potassium hydrogen phthalate and TRIS base). The measured pKa of the standards must fall within ±0.05 units of established literature values to validate electrode calibration.

Conclusion

The transition from 4-[4-(methylsulfonyl)piperazino]aniline to its 3-fluoro analog is not merely a structural tweak; it is a calculated physicochemical overhaul. By leveraging the inductive electron-withdrawing properties and steric bulk of fluorine, researchers can simultaneously neutralize liability-inducing basicity and block rapid CYP450 clearance pathways. For drug development professionals optimizing targeted therapies, this fluorinated intermediate offers a vastly superior pharmacokinetic foundation.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • ACS Publications. (n.d.). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for Quantifying 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline in Human Plasma

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Fluoro-4-[4-(methylsulfonyl)pipera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (FMPA) in a biological matrix, such as human plasma. The principles and practices detailed herein are grounded in extensive field experience and adhere to major international regulatory guidelines, ensuring the generation of reliable data for pharmacokinetic (PK) and toxicokinetic (TK) studies.

Introduction: The Critical Role of Bioanalytical Method Validation

In drug development, the accurate quantification of a drug candidate or its metabolites in biological fluids is paramount. FMPA, a substituted aniline derivative, represents a class of small molecules frequently investigated in pharmaceutical research. LC-MS/MS has become the gold standard for such bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1][2] However, the power of the technique is only realized through a rigorous validation process that demonstrates the method is reliable and reproducible for its intended purpose.[3] This guide will dissect the critical choices made during method development and validation, comparing common techniques and justifying the selection of optimal procedures based on scientific principles and regulatory expectations set forth by bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]

Part 1: Strategic Method Development

A successful validation is built upon a well-developed method. This phase involves the systematic optimization of all analytical steps to achieve the desired performance for FMPA quantification.

1.1 Analyte & Internal Standard (IS) Characterization

  • Analyte: 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline (FMPA)

    • Molecular Formula: C11H16FN3O2S[6]

    • Molecular Weight: 273.33 g/mol [6]

    • Key Structural Features: The presence of a basic aniline nitrogen and piperazine ring makes FMPA an ideal candidate for positive mode electrospray ionization (ESI+), which is the most common ionization source for LC-MS analysis of small molecules.[2]

  • Internal Standard (IS) Selection: The Cornerstone of Quantitation The IS is critical for correcting variability during sample processing and analysis.[7][8] The ideal IS is a Stable Isotope-Labeled (SIL) version of the analyte (e.g., ¹³C₆-FMPA or D₄-FMPA).

    • Why SIL-IS is the Gold Standard: A SIL-IS has nearly identical physicochemical properties to the analyte.[7] This ensures it behaves similarly during extraction, chromatography, and ionization, effectively compensating for matrix effects and other variations.[7][9] The mass difference (ideally ≥4 Da) prevents isotopic crosstalk.[7]

    • Alternative - Structural Analogs: If a SIL-IS is unavailable, a structural analog can be used.[9][10] The chosen analog should be closely related in structure, retention time, and ionization response to FMPA. However, it may not perfectly mimic the analyte's behavior, particularly concerning matrix effects.[8] For FMPA, a potential analog could be a similar piperazino-aniline without the fluoro or sulfonyl group.

1.2 Sample Preparation: A Comparative Analysis

The goal of sample preparation is to remove interfering matrix components, like proteins and phospholipids, while maximizing analyte recovery.[11] The choice of technique represents a trade-off between cleanliness, speed, and cost.[12]

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[13]Fast, simple, inexpensive, high-throughput.[13][14]"Dirty" extracts, high risk of matrix effects from phospholipids, potential for analyte loss due to co-precipitation.[11]Early discovery, high-concentration samples.
Liquid-Liquid Extraction (LLE) Partitioning the analyte between the aqueous plasma and an immiscible organic solvent based on polarity.Cleaner extracts than PPT, removes salts and some phospholipids.[12]Labor-intensive, uses large solvent volumes, can be difficult to automate.When cleaner extracts are needed and analyte has favorable partitioning properties.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by elution.Cleanest extracts, highest analyte concentration, lowest matrix effects.[12][15]Most expensive, requires method development, can be lower throughput if not automated.Regulated bioanalysis, low-level quantification, when matrix effects are significant.

Recommendation for FMPA: For a regulated bioanalysis study, Solid-Phase Extraction (SPE) is the preferred method due to its superior cleanup, which minimizes matrix effects and enhances method robustness—critical factors for meeting stringent regulatory requirements.[15] A mixed-mode cation exchange SPE sorbent would be a logical starting point, leveraging the basic nature of the FMPA molecule for strong retention.

1.3 Chromatographic and Mass Spectrometric Conditions

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3 µm) is a standard choice for small molecules like FMPA.[16][17]

    • Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with 0.1% formic acid as mobile phase B is typical.[18] The acid protonates FMPA, improving peak shape and enhancing the ESI+ signal.

    • Goal: To achieve a sharp, symmetrical peak for FMPA, well-separated from any endogenous matrix components, with a short run time (typically 2-5 minutes for high-throughput analysis).[1][17]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: ESI in positive ion mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2] This involves selecting the protonated parent ion ([M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3). This Q1 -> Q3 transition is unique to the analyte, providing excellent specificity.

Part 2: The Validation Protocol: A Self-Validating System

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[19][20] The following parameters must be assessed according to FDA and EMA guidelines.[19][21]

Experimental Workflow for Validation

G cluster_prep Stock & Sample Preparation cluster_analysis Analysis & Data Acquisition cluster_eval Data Evaluation & Reporting Stock Prepare Analyte & IS Stock Solutions Calibrators Spike Blank Matrix to create Calibrators (STD) Stock->Calibrators QCs Spike Blank Matrix to create Quality Controls (QC) Stock->QCs Extraction Extract STDs, QCs, and Blank Samples Calibrators->Extraction QCs->Extraction LCMS Inject & Analyze via LC-MS/MS Extraction->LCMS Integration Integrate Peaks & Calculate Analyte/IS Ratios LCMS->Integration Regression Generate Calibration Curve (Linear Regression) Integration->Regression Quantify Calculate Concentrations of QCs Regression->Quantify Assess Assess Performance vs. Acceptance Criteria Quantify->Assess

Caption: High-level workflow for bioanalytical method validation experiments.

2.1 Selectivity and Specificity

  • Objective: To demonstrate the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.[22]

  • Protocol:

    • Analyze at least six different lots of blank human plasma.

    • Analyze a blank sample spiked with FMPA at the Lower Limit of Quantification (LLOQ) and with the IS.

  • Acceptance Criteria: In blank samples, any interfering peaks at the retention time of FMPA should be less than 20% of the LLOQ response. The response for the IS should be less than 5% of its response in the LLOQ sample.[22]

2.2 Calibration Curve and Linearity

  • Objective: To demonstrate the relationship between instrument response and known analyte concentrations over the intended analytical range.

  • Protocol:

    • Prepare a blank sample and a set of 8-10 non-zero calibration standards by spiking blank plasma with known amounts of FMPA.

    • The range should cover the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).

    • Analyze the standards and plot the analyte/IS peak area ratio against the nominal concentration.

    • Perform a linear regression, typically with 1/x² weighting.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99.[23] At least 75% of the standards must be within ±15% of their nominal value (±20% at the LLOQ).[5]

2.3 Accuracy and Precision

  • Objective: To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples in bulk at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC.

    • Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Between-run): Analyze the QC replicates on at least three different days.

  • Acceptance Criteria: For both intra- and inter-day runs, the mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ).[3]

Summary of Accuracy & Precision Data (Example)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.00104.58.2102.111.5
Low3.0098.75.699.57.8
Mid50.0101.24.1100.86.2
High400.097.93.598.65.1

2.4 Recovery and Matrix Effect

  • Objective: To assess the efficiency of the extraction process (Recovery) and the influence of matrix components on analyte ionization (Matrix Effect).[21]

  • Protocol: Three sets of samples are prepared at Low and High QC levels:

    • Set 1 (Neat): Analyte and IS spiked in reconstitution solvent.

    • Set 2 (Post-extraction Spike): Blank plasma is extracted, and the analyte/IS are spiked into the final extract.

    • Set 3 (Pre-extraction Spike): Analyte and IS are spiked into plasma before extraction.

  • Calculations:

    • Recovery (%) = (Peak Area of Set 3 / Peak Area of Set 2) x 100

    • Matrix Factor = Peak Area of Set 2 / Peak Area of Set 1

    • IS-Normalized Matrix Factor: Calculated to assess the IS's ability to track matrix effects. The %CV of this factor across different plasma lots should be ≤15%.

  • Acceptance Criteria: Recovery should be consistent and reproducible, though it does not need to be 100%. The key is that the IS-normalized matrix factor is close to 1.0 and consistent across different lots of matrix.

2.5 Stability

  • Objective: To ensure the analyte remains unchanged in the biological matrix under various storage and handling conditions.

  • Protocol: Analyze Low and High QC samples after exposing them to specific conditions and compare the results to freshly prepared QCs.

  • Conditions to Test:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.

    • Post-Preparative (Autosampler) Stability: In the processed extract under autosampler conditions.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

Part 3: Comparison with Alternative Technologies

While LC-MS/MS is the premier technique, it's useful to understand its advantages over older methods.

Parameter LC-MS/MS HPLC-UV
Selectivity Very High (based on mass-to-charge ratio and fragmentation)Moderate (based on retention time and UV absorbance)
Sensitivity Very High (pg/mL to low ng/mL)Low (high ng/mL to µg/mL)
Throughput High (2-5 min/sample)Moderate (5-15 min/sample)
Matrix Interference Low (with good sample prep)High (vulnerable to co-eluting compounds with similar UV spectra)
Development Cost High (instrumentation)Low

For regulated bioanalysis of potent, low-dose compounds like FMPA, the superior sensitivity and selectivity of LC-MS/MS are non-negotiable for generating data of sufficient quality for regulatory submission.[9]

Overall Bioanalytical Process

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Login Storage Sample Storage (-80°C) SampleReceipt->Storage Thaw Thaw & Prepare Worklist Storage->Thaw Prep Sample Prep (e.g., SPE) Thaw->Prep Analysis LC-MS/MS Analysis Prep->Analysis DataProc Data Processing & Integration Analysis->DataProc Review QC Review & Concentration Calculation DataProc->Review Report Final Report Generation Review->Report

Caption: End-to-end workflow for quantitative bioanalysis of study samples.

Conclusion

The validation of an LC-MS/MS method for a compound like 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is a meticulous, multi-faceted process that underpins the reliability of critical drug development data. By making informed choices in sample preparation (favoring SPE for cleanliness), utilizing an ideal internal standard (SIL-IS), and systematically evaluating all validation parameters against regulatory guidelines, a robust, reproducible, and defensible method can be established. This guide highlights that the "why" behind each experimental choice is as important as the "how," ensuring the final method is not just validated, but truly fit-for-purpose in the demanding environment of pharmaceutical research.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved from [Link][19]

  • Spooner, N. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. Retrieved from [Link][4]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link][20]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link][24]

  • Garofolo, F., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis. Retrieved from [Link][25]

  • Li, W., et al. (2018). A Review on Liquid Chromatography-Tandem Mass Spectrometry Methods for Rapid Quantification of Oncology Drugs. MDPI. Retrieved from [Link][1]

  • Selection Criteria for Sample Preparation Methods. (2025). Phenomenex. Retrieved from [Link][12]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023). BioPharma Services. Retrieved from [Link][8]

  • Internal Standards for Protein Quantification by LC-MS/MS. (2025). PharmiWeb.com. Retrieved from [Link][10]

  • Clark, Z. D., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine. Retrieved from [Link][9]

  • Al-Majdoub, Z. M., et al. (2020). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Saudi Journal of Biological Sciences. Retrieved from [Link][13]

  • Improving sample preparation for LC-MS/MS analysis. (2025). Porvair Sciences. Retrieved from [Link][11]

  • de Wit, D., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. University of Groningen research portal. Retrieved from [Link][16]

  • Giezen, M., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science. Retrieved from [Link][15]

  • de Wit, D., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. PubMed. Retrieved from [Link][17]

  • Gu, Z., et al. (2017). Development and Validation of a Simultaneous Quantification Method of 14 Tyrosine Kinase Inhibitors in Human Plasma Using LC-MS/MS. Therapeutic Drug Monitoring. Retrieved from [Link][18]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. Retrieved from [Link][21]

  • Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Retrieved from [Link][3]

  • Zhang, J., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Retrieved from [Link][2]

  • An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. (2020). Food and Drug Administration. Retrieved from [Link][23]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026). LCGC International. Retrieved from [Link][14]

  • 3-Fluoro-4-(methylsulfonyl)aniline. (n.d.). PubChem. Retrieved from [Link][26]

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline in Targeted Drug Design

Executive Summary In modern rational drug design, particularly within the development of kinase inhibitors and targeted therapeutics, the selection of optimal building blocks is critical for balancing pharmacodynamics (p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, particularly within the development of kinase inhibitors and targeted therapeutics, the selection of optimal building blocks is critical for balancing pharmacodynamics (potency) with pharmacokinetics and safety (ADME-Tox). 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is a highly privileged pharmacophore. By strategically combining an electron-withdrawing fluorine atom with a non-basic methylsulfonylpiperazine moiety, this intermediate solves two of the most notorious challenges in medicinal chemistry: rapid CYP450-mediated metabolic clearance and hERG-mediated cardiotoxicity.

This guide objectively compares this structural motif against common alternatives, detailing the mechanistic causality behind its superior profile and providing the self-validating experimental protocols required to benchmark these properties.

Mechanistic Rationale: The Physics of the Pharmacophore

To understand why this specific substitution pattern is favored over simpler aniline derivatives, we must analyze the structure through the lens of physical organic chemistry.

The 3-Fluoro Aniline Motif: Metabolic Shielding

Unsubstituted anilines are notorious "soft spots" for oxidative metabolism. The electron-rich aromatic ring is highly susceptible to electrophilic attack by the iron-oxo species in Cytochrome P450 (CYP450) enzymes, leading to rapid aromatic hydroxylation.

  • The Causality: The introduction of a fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aniline fragment, creating a thermodynamic barrier to CYP450 oxidation[1]. Furthermore, the fluorine atom decreases the pKa​ of the aniline nitrogen, reducing non-specific protein binding and improving the overall metabolic half-life.

The Methylsulfonylpiperazine Motif: hERG Mitigation

Many early-generation targeted therapies utilized a standard methylpiperazine group to improve aqueous solubility. However, the distal nitrogen of methylpiperazine is highly basic ( pKa​≈8.5–9.0 ) and exists as a cation at physiological pH. This cation acts as a high-affinity pharmacophore for the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to dangerous QT interval prolongation.

  • The Causality: Converting the basic amine to a methylsulfonylpiperazine completely neutralizes the basicity of the distal nitrogen ( pKa​<2 ). This effectively abolishes hERG channel liability[2]. Simultaneously, the sulfonyl oxygen atoms serve as excellent hydrogen-bond acceptors, frequently interacting with conserved lysine residues or solvent molecules at the edge of kinase ATP-binding pockets[3].

SAR Comparison: Quantitative Benchmarking

The following table summarizes the predicted and experimentally observed physicochemical shifts when comparing the target pharmacophore against structural alternatives.

Structural MotifAniline pKa​ (Est.)Distal N pKa​ (Est.)LogD (pH 7.4)HLM Stability ( t1/2​ )hERG Inhibition ( IC50​ )Primary Liability
Target: 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline ~3.8 < 2.0 Optimal (~1.5) > 60 min > 30 µM (Safe) None (Optimized)
Alternative A: 4-[4-(methylsulfonyl)piperazino]aniline (No Fluoro)~4.6< 2.0~1.2< 15 min> 30 µM (Safe)Rapid CYP450 Oxidation
Alternative B: 3-Fluoro-4-(4-methylpiperazino)aniline (Basic Amine)~3.8~8.8~0.8> 45 min< 5 µM (Toxic)Severe Cardiotoxicity
Alternative C: 3-Fluoro-4-morpholinoaniline (Morpholine analog)~3.8~6.8~2.1> 45 min> 20 µM (Moderate)Lower Solubility

Data represents generalized SAR trends observed in kinase inhibitor optimization campaigns[2].

SAR Logic Visualization

SAR_Logic Molecule 3-Fluoro-4-[4-(methylsulfonyl) piperazino]aniline F_Group 3-Fluoro Substitution Molecule->F_Group Ms_Group Methylsulfonylpiperazine Molecule->Ms_Group F_Mech Lowers HOMO Energy & Reduces Aniline pKa F_Group->F_Mech Ms_Mech Neutralizes Distal Amine & Provides H-Bond Acceptor Ms_Group->Ms_Mech F_Outcome Increased Metabolic Stability (Blocks CYP450 Oxidation) F_Mech->F_Outcome Ms_Outcome Eliminates hERG Liability (Cardiovascular Safety) Ms_Mech->Ms_Outcome

Caption: Mechanistic mapping of structural features to physicochemical and biological outcomes.

Experimental Workflows: Self-Validating Protocols

To objectively validate the superiority of the 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline motif, the following standardized assays must be executed.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay isolates the variable of CYP450-mediated metabolism to prove the shielding effect of the 3-fluoro substitution.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4). Rationale: 1 µM ensures first-order kinetics (well below the Km​ of most CYP enzymes).

  • Microsome Addition: Add Human Liver Microsomes (pooled) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, oxidative stability cannot be measured.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol 2: Automated Patch-Clamp hERG Assay

This assay confirms the elimination of cardiotoxicity achieved by replacing the basic methylpiperazine with the neutral methylsulfonylpiperazine.

  • Cell Culture: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Hold the membrane potential at -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current. Rationale: hERG channels exhibit rapid inactivation; measuring the tail current during recovery from inactivation provides the most accurate assessment of channel blockade.

  • Compound Perfusion: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30 µM). Include a positive control (e.g., Terfenadine or Verapamil) to validate assay sensitivity.

  • Data Extraction: Calculate the percentage of tail current inhibition relative to the vehicle control and determine the IC50​ .

Experimental Workflow Visualization

Exp_Workflow cluster_HLM HLM Stability Assay (CYP450) cluster_hERG hERG Patch-Clamp (Cardiotoxicity) Start Compound Preparation Incubate Incubate with Microsomes + NADPH Start->Incubate Cells CHO Cells Expressing hERG Start->Cells Quench Quench with Cold Acetonitrile Incubate->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data SAR Data Integration LCMS->Data Patch Automated Patch-Clamp Cells->Patch Current Measure Tail Current Inhibition Patch->Current Current->Data

Caption: Parallel validation workflows for assessing metabolic stability and hERG channel liability.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) / ChemRxiv URL: [Link][1]

  • Title: Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]

  • Title: Design, Synthesis, and Evaluation of Selective Ubiquitin-Specific Protease 11 (USP11) Inhibitors Source: ACS Omega URL: [Link][3]

Sources

Comparative

Reproducibility of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline Synthesis Pathways: A Comparative Guide

Introduction In the landscape of modern drug discovery, 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline serves as a highly privileged building block. It is a critical intermediate in the synthesis of advanced oxazolidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline serves as a highly privileged building block. It is a critical intermediate in the synthesis of advanced oxazolidinone antibacterials (analogous to linezolid) and targeted kinase inhibitors, particularly PI3K/mTOR inhibitors [1]. The molecule’s architecture—featuring an electron-withdrawing fluorine atom adjacent to a bulky, polar methylsulfonylpiperazine moiety—presents unique steric and electronic challenges.

For process chemists and researchers, selecting a reproducible, scalable, and high-yielding synthetic route is paramount. This guide objectively compares the three primary synthetic pathways to this intermediate, providing mechanistic insights, quantitative performance data, and a self-validating experimental protocol to ensure maximum reproducibility in your laboratory.

Comparative Analysis of Synthetic Pathways

The synthesis of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline generally falls into three strategic categories.

Route A: Nucleophilic Aromatic Substitution (SNAr) + Nitro Reduction (The Industry Standard)

This route leverages the highly electron-deficient nature of 3,4-difluoronitrobenzene[2]. The nucleophilic 1-(methylsulfonyl)piperazine displaces the para-fluorine atom, followed by the reduction of the nitro group to an aniline. This is the most widely adopted route due to its scalability and reliance on inexpensive, commercially available starting materials [3].

Route B: Buchwald-Hartwig Cross-Coupling (The Catalytic Alternative)

This approach constructs the C-N bond directly by coupling 4-bromo-3-fluoroaniline with 1-(methylsulfonyl)piperazine using a Palladium catalyst and a bulky phosphine ligand (e.g., XPhos). While it bypasses the nitro reduction step, the primary aniline group often competes for the catalyst, leading to poisoning, diarylation impurities, and poor reproducibility without extensive optimization.

Route C: Late-Stage Sulfonylation (The Divergent Approach)

Starting from 3-fluoro-4-(piperazin-1-yl)aniline, the secondary amine of the piperazine ring is reacted with methanesulfonyl chloride (MsCl). Although conceptually simple, this route suffers from severe chemoselectivity issues. The primary aniline is highly nucleophilic and readily undergoes competitive sulfonylation, requiring tedious protection/deprotection sequences (e.g., Boc-protection) that ruin the atom economy.

SynthesisRoutes SM1 Route A: 3,4-Difluoronitrobenzene Int1 Intermediate: 3-Fluoro-4-[4-(methylsulfonyl) piperazino]nitrobenzene SM1->Int1 1-(methylsulfonyl)piperazine, Base (SNAr) Prod Target: 3-Fluoro-4-[4-(methylsulfonyl) piperazino]aniline Int1->Prod H2, Pd/C (Reduction) SM2 Route B: 4-Bromo-3-fluoroaniline SM2->Prod 1-(methylsulfonyl)piperazine, Pd-cat (Buchwald) SM3 Route C: 3-Fluoro-4-(piperazin-1-yl)aniline SM3->Prod MsCl, Et3N (Sulfonylation)

Caption: Comparison of three synthetic routes to 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline.

Quantitative Data Summary

The table below summarizes the performance metrics of the three routes based on standard process chemistry parameters.

MetricRoute A (SNAr + Reduction)Route B (Buchwald-Hartwig)Route C (Late-Stage Sulfonylation)
Overall Yield 75 – 85% 45 – 60%35 – 50%
Regioselectivity >98:2 (para vs meta)N/APoor (N-aniline competition)
E-Factor (Waste) LowHigh (Pd/Ligand waste)Medium
Cost per Gram Low HighMedium
Reproducibility Score 9 / 10 5 / 104 / 10

Mechanistic Insights: The Causality of SNAr Regioselectivity

To understand why Route A is the most reproducible, we must examine the electronic causality driving the SNAr reaction on 3,4-difluoronitrobenzene [4].

When 1-(methylsulfonyl)piperazine attacks the aromatic ring, it can theoretically displace either the fluorine at the C3 (meta) or C4 (para) position. However, the reaction is almost exclusively regioselective for the C4 position.

The "Why": Nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge is delocalized directly onto the strongly electron-withdrawing oxygen atoms of the nitro group via resonance. Conversely, attack at C3 generates an intermediate where the charge cannot be delocalized onto the nitro group, resulting in a significantly higher activation energy barrier. This thermodynamic and kinetic preference ensures a highly reproducible purity profile, minimizing the need for complex downstream chromatography.

SNAr_Mechanism SM 3,4-Difluoronitrobenzene C4 Attack at C4 (Para to NO2) SM->C4 Preferred Pathway C3 Attack at C3 (Meta to NO2) SM->C3 Disfavored Pathway MC4 Meisenheimer Complex (Resonance Stabilized by NO2) C4->MC4 MC3 Meisenheimer Complex (Unstabilized by NO2) C3->MC3 Prod_Major 3-Fluoro-4-substituted (Major Product >98%) MC4->Prod_Major Fast F- elimination Prod_Minor 4-Fluoro-3-substituted (Trace Impurity) MC3->Prod_Minor Slow F- elimination

Caption: Regioselectivity of SNAr driven by Meisenheimer complex stabilization.

Self-Validating Experimental Protocol (Route A)

To guarantee trustworthiness and reproducibility, the following protocol for Route A integrates In-Process Controls (IPCs) . These checkpoints act as a self-validating system, ensuring each transformation is successful before proceeding.

Step 1: SNAr to form 3-Fluoro-4-[4-(methylsulfonyl)piperazino]nitrobenzene
  • Charge: To a clean, dry round-bottom flask, add 3,4-difluoronitrobenzene (1.0 eq, 10.0 g, 62.8 mmol) and anhydrous N,N-Dimethylformamide (DMF) (50 mL).

  • Base Addition: Add Potassium Carbonate (K2CO3) (2.0 eq, 17.3 g, 125.6 mmol). Stir the suspension at room temperature for 10 minutes.

  • Nucleophile Addition: Slowly add 1-(methylsulfonyl)piperazine (1.05 eq, 10.8 g, 65.9 mmol) in portions to prevent a sudden exotherm.

  • Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validating IPC 1: Sample 50 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS or HPLC (UV 254 nm). Validation criteria: The reaction is complete when the peak area of 3,4-difluoronitrobenzene is <1.0%. If >1.0%, continue heating for 2 hours.

  • Workup: Cool the mixture to room temperature and pour it into 250 mL of ice-cold water. The product will precipitate as a bright yellow solid. Filter, wash with water (3 x 50 mL), and dry under a vacuum at 45 °C to afford the nitro intermediate.

Step 2: Catalytic Hydrogenation to the Target Aniline
  • Charge: Dissolve the nitro intermediate (15.0 g) in a mixture of Methanol/Tetrahydrofuran (1:1 v/v, 150 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, 1.5 g). Caution: Pd/C is highly pyrophoric; ensure the flask is flushed with nitrogen prior to addition.

  • Hydrogenation: Purge the vessel with Hydrogen gas (H2) three times. Maintain the reaction under a balloon of H2 (1 atm) at room temperature for 6 hours.

  • Self-Validating IPC 2: Analyze via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. Validation criteria: The disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot (ninhydrin positive) indicates successful reduction. No hydroxylamine intermediate (M+16 relative to aniline) should be detectable by mass spec.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with Methanol (50 mL). Concentrate the filtrate under reduced pressure to yield 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline as an off-white solid.

References

  • US Patent 8,362,241 B2 - Inhibitors of PI3 kinase and/or mTOR.
  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid - MDPI.[Link]

  • Electronic Supplementary Information: Autonomous Model-Based Experimental Design for Rapid Reaction Development (SNAr of 3,4-difluoronitrobenzene) - The Royal Society of Chemistry.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

This document provides a detailed protocol for the proper disposal of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline, a compound often utilized in research and drug development. Adherence to these procedures is critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the proper disposal of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline, a compound often utilized in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The guidance herein is synthesized from established safety protocols for analogous chemical structures, including aniline derivatives and organofluorine compounds, to provide a robust framework for waste management.

The core principle of this guide is risk mitigation. The molecular structure of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline suggests a hazard profile that includes potential toxicity, skin and eye irritation, and environmental persistence. Therefore, every step, from handling to final disposal, is designed to minimize exposure and prevent environmental release.

Hazard Assessment and Scientific Rationale

Understanding the chemical nature of 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is fundamental to its safe handling and disposal. The molecule's structure incorporates three key functional groups that inform its hazard profile:

  • Aniline Moiety: Aniline and its derivatives are known for their systemic toxicity, with potential routes of exposure being inhalation, ingestion, and skin absorption.[1][2] They can cause skin and eye irritation and may lead to organ damage with prolonged or repeated exposure.[3][4]

  • Organofluorine Component: The presence of a fluorine atom on the benzene ring places this compound in the category of organofluorine compounds. Many such compounds are noted for their environmental persistence.[5][6] Therefore, disposal methods must prevent their release into the environment.

  • Sulfonyl Group: While the methylsulfonylpiperazino group's specific contribution to toxicity is not extensively documented for this exact molecule, sulfonyl-containing compounds can have varied biological activities. It is prudent to handle the compound with care, assuming potential reactivity.

Given these structural features, 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline must be treated as a hazardous substance. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[7][8][9]

Personal Protective Equipment (PPE)

Prior to handling 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline in any capacity, including for disposal, appropriate personal protective equipment must be worn.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene gloves.[7][8] Double-gloving is recommended for enhanced protection.To prevent skin contact and absorption. Aniline derivatives can be absorbed through the skin.[2][3]
Eye Protection Chemical splash goggles or a face shield.[7]To protect the eyes from splashes of the chemical or its solutions, which can cause serious irritation.[1][2]
Lab Coat A fully buttoned lab coat, preferably made of a chemically resistant material.To protect the skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood is mandatory.[8] Respirators may be necessary for large quantities or in case of a significant spill.To prevent the inhalation of any dust or vapors, which are potential routes of toxic exposure.[2][10]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Small Spills (Manageable by trained personnel):
  • Ensure Safety: Ensure the area is well-ventilated and that all ignition sources are removed.[11]

  • Wear Appropriate PPE: Don the full set of recommended PPE before approaching the spill.

  • Contain the Spill: Absorb the spilled material with an inert, dry absorbent such as vermiculite, sand, or earth.[7][11][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable, and clearly labeled container for hazardous waste.[7][12]

  • Decontaminate the Area: Wipe the spill area with a suitable decontaminating solution, followed by washing with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.[7]

Large Spills:
  • Evacuate: Immediately evacuate the area.[7][11]

  • Alert Others: Inform colleagues and your supervisor.

  • Secure the Area: Prevent entry to the contaminated area.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or emergency services immediately.[7] Do not attempt to clean up a large spill yourself.

Waste Collection and Disposal Workflow

The proper segregation, collection, and labeling of waste are critical steps in the disposal process. The following workflow must be strictly followed.

Step-by-Step Disposal Protocol:
  • Waste Identification: All materials contaminated with 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline, including unused product, reaction residues, contaminated labware, and cleanup materials, must be treated as hazardous waste.[7][13]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly instructed by your EHS department.[7] Incompatible wastes can react dangerously. This waste should be kept separate from strong oxidizing agents and strong acids.[7][8]

  • Container Selection: Collect all waste in a compatible and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.[7][8] The container must be in good condition with a secure lid.

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste". The label must include the full chemical name: "3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline" and any other components of the waste mixture.[7]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from direct sunlight and sources of ignition.[7][8] Secondary containment, such as placing the waste container in a larger, leak-proof tub, is highly recommended.[7]

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.[7][13] Complete all required waste manifest paperwork accurately.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Event prep Handling 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline ppe Wear Full PPE: - Nitrile/Neoprene Gloves - Splash Goggles - Lab Coat prep->ppe spill Spill Occurs prep->spill Potential Event waste_gen Waste Generated (Unused chemical, contaminated labware, spill debris) ppe->waste_gen Proceed with work container Select Compatible Container (e.g., HDPE) waste_gen->container labeling Label as 'Hazardous Waste' with full chemical name container->labeling storage Store in Designated Area: - Secure & Ventilated - Secondary Containment labeling->storage Seal container disposal Arrange Pickup by Licensed Waste Contractor storage->disposal documentation Complete Waste Manifest disposal->documentation final_disposal Final Disposal at Approved Facility documentation->final_disposal spill_size Assess Spill Size spill->spill_size small_spill Small Spill: - Absorb with inert material - Collect in waste container - Decontaminate area spill_size->small_spill Small large_spill Large Spill: - Evacuate Area - Alert Others - Contact EHS spill_size->large_spill Large small_spill->container Add to waste

Caption: Disposal workflow for 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline.

References

  • Benchchem. A Comprehensive Guide to the Proper Disposal of Aniline.
  • Washington State University. Standard Operating Procedure for Aniline. Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet for 2-methyl-3-nitroaniline.
  • Guidechem. 3-Fluoro-4-(Methylsulfonyl)aniline (CAS No. 252561-34-5) SDS.
  • Sigma-Aldrich. Safety Data Sheet for 2-Methacrolein.
  • Fisher Scientific. Safety Data Sheet for 3-Fluoro-4-methylaniline.
  • Fisher Scientific. Safety Data Sheet for Aniline Blue.
  • PubChem. 3-Fluoro-4-morpholinoaniline Compound Summary.
  • Carl ROTH. Safety Data Sheet for Aniline.
  • NextSDS. 3-Fluoro-4-(Methylsulfonyl)aniline Chemical Substance Information.
  • Ossila. Safety Data Sheet for 3-Fluoro-4-morpholinoaniline.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet for Aniline.
  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • TCI Chemicals. Safety Data Sheet for 3-Fluoro-4-methylaniline.
  • CymitQuimica. Safety Data Sheet.
  • TCI Chemicals. Safety Data Sheet for 3-(4-Methyl-1-piperazinyl)aniline.
  • Fisher Scientific. Safety Data Sheet for 3-Fluoro-4-nitroaniline.
  • Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS.
  • KI Staff portal. Laboratory waste.
  • OSHE UTHM. Guidelines on the Disposal of Chemical Wastes from Laboratories.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Fisher Scientific. Safety Data Sheet for 3-Chloro-4-fluoroaniline.
  • Vanderbilt University Environmental Health and Safety. Guide to Laboratory Sink/Sewer Disposal of Wastes.
  • Kubota Group. Substances of Concern List.
  • ACS Publications. Chemical Aspects of Human and Environmental Overload with Fluorine.
  • RSC ECG. PFAS overview 2024.
  • CDH Fine Chemical. 3-Chloro-4-Fluoro Aniline MATERIAL SAFETY DATA SHEET.

Sources

Handling

Personal protective equipment for handling 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

A Researcher's Guide to Safely Handling 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a commitment to s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a commitment to safety that is as rigorous as our science. The compound 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline is a substituted aniline derivative, a class of chemicals known for its utility in synthesis but also for requiring meticulous handling. This guide provides essential, field-tested safety and logistical information for its use in the laboratory, moving beyond a simple checklist to explain the rationale behind each critical step.

Hazard Analysis: Understanding the "Why" Behind the "What"

The primary directive in laboratory safety is a thorough understanding of the potential hazards.[1][2] Based on its chemical class, 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline presents several potential risks. Aromatic amines, as a class, are noted for their ability to be readily absorbed through the skin and can be toxic.[3][4] The presence of a fluorine atom can also alter the compound's reactivity and toxicological profile.

Potential Hazard Causality & Rationale for Precaution Relevant Functional Group
Skin Irritation & Absorption Aromatic amines are often lipid-soluble, allowing for rapid absorption through the skin, which can lead to systemic toxicity.[3] Many are classified as skin irritants or sensitizers.Aromatic Amine
Serious Eye Irritation Many aniline derivatives are known to be severe eye irritants, capable of causing significant damage upon contact.[5][6]Fluoroaniline
Respiratory Irritation If handled as a fine powder, aerosolized particles can be inhaled, potentially causing irritation to the respiratory system.[6]Solid Particulate
Toxicity (Oral, Dermal, Inhalation) Substituted anilines are frequently categorized as toxic if swallowed, in contact with skin, or inhaled.[7][8] The full toxicological profile of this specific molecule is unknown, necessitating a cautious approach.Aromatic Amine
Environmental Hazard Aromatic amines can be toxic to aquatic life, requiring mindful disposal to prevent environmental contamination.[3][4]Aromatic Amine
Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against exposure and must be based on a thorough hazard assessment.[1][9][10] For handling 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline, the following PPE is mandatory.

  • Hand Protection : Double-gloving with compatible chemical-resistant gloves is required. A recommended combination is a nitrile inner glove and a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber). Gloves must be inspected for integrity before each use and removed promptly and properly to avoid skin contact.[11] Change gloves immediately if contamination is suspected.

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z87 standards are the minimum requirement to protect against splashes.[9] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[9][12]

  • Body Protection : A professional lab coat, fully buttoned, is required.[9] For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Foot Protection : Closed-toe shoes are mandatory in any laboratory setting.[9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for ensuring safety and experimental integrity. The following protocol outlines the key stages of handling this compound.

Workflow for Handling 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling & Disposal prep_ppe Don all required PPE prep_fume Verify Fume Hood Functionality prep_ppe->prep_fume prep_spill Prepare Spill Kit prep_fume->prep_spill handle_weigh Weigh Compound prep_spill->handle_weigh Proceed to Handling handle_dissolve Dissolve/Dispense handle_weigh->handle_dissolve post_decon Decontaminate Surfaces & Glassware handle_dissolve->post_decon Proceed to Cleanup post_waste Segregate Waste (Solid & Liquid) post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

A high-level workflow for safe handling from preparation to disposal.

I. Pre-Handling Preparations

  • Designate Work Area : All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to minimize inhalation risk.[10]

  • Verify Engineering Controls : Ensure the fume hood is functioning correctly. Check the certification sticker and the flow monitor.

  • Assemble PPE : Before entering the designated area, don all required PPE as specified in Section 2.

  • Prepare Spill Kit : Have a chemical spill kit rated for amines and solvents readily accessible. This should include an absorbent material, waste bags, and appropriate neutralizers if available.

II. Handling the Compound

  • Weighing : When weighing the solid, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance. Perform this task in the fume hood to contain any airborne powder.

  • Transfers and Reactions : When transferring the solid or its solutions, do so carefully to avoid splashes. Keep all containers closed when not in use.

  • Avoid Contamination : Never use the same spatula or pipette for different reagents. Ensure all glassware is clean and dry.

III. Post-Handling Decontamination

  • Surface Decontamination : After handling is complete, wipe down the work surface inside the fume hood, the balance, and any other potentially contaminated equipment with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.

  • Glassware : Clean contaminated glassware thoroughly. If possible, rinse with a solvent that will dissolve the compound before standard washing procedures.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. First, remove outer gloves, followed by the lab coat, face shield, goggles, and finally inner gloves.

  • Hand Washing : Immediately wash hands thoroughly with soap and water after removing all PPE.[13]

Emergency & Disposal Plan

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Spill : For a small spill contained within the fume hood, use an absorbent pad or spill pillow to soak up the material. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Waste Disposal

  • Waste Segregation : Proper waste disposal is crucial to protect the environment.[4][11] Do not dispose of this chemical down the drain.

  • Solid Waste : All contaminated solid waste, including gloves, weigh paper, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Given the presence of fluorine, this should be designated as halogenated organic waste.

  • Final Disposal : All waste containers must be disposed of through your institution's EHS-approved hazardous waste management program. High-temperature incineration is often the preferred method for the destruction of halogenated organic compounds.[14]

By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline, ensuring a safe environment for discovery.

References

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Available from: [Link]

  • University of Nevada, Reno - Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]

  • National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available from: [Link]

  • Creative Safety Supply. (2025, November 14). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Available from: [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • Dartmouth College - Environmental Health and Safety. Personal Protective Equipment for Laboratories. Available from: [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. Available from: [Link]

  • Scribd. Aromatic Amines Hazcard Overview. Available from: [Link]

  • NextSDS. 3-Fluoro-4-(Methylsulfonyl)aniline — Chemical Substance Information. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: aniline. Available from: [Link]

  • Google Patents. Method for removing fluorinated organic compounds from contaminated fluids.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA. Available from: [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]

  • DC Fine Chemicals. Safety Data Sheet. Available from: [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Available from: [Link]

  • Google Patents. Removal of fluorine from organic materials.
  • RIVM. (2014, May 30). Per- and polyfluorinated substances in waste incinerator flue gases. Available from: [Link]

  • Asegre. EU Guidance for transitioning to Fluorine-Free Firefighting Foams. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline
© Copyright 2026 BenchChem. All Rights Reserved.